Product packaging for 2-Chloro-4-iodonicotinaldehyde(Cat. No.:CAS No. 153034-90-3)

2-Chloro-4-iodonicotinaldehyde

Cat. No.: B111964
CAS No.: 153034-90-3
M. Wt: 267.45 g/mol
InChI Key: OPZCXONVRBYGHX-UHFFFAOYSA-N
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Description

2-Chloro-4-iodonicotinaldehyde is a useful research compound. Its molecular formula is C6H3ClINO and its molecular weight is 267.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClINO B111964 2-Chloro-4-iodonicotinaldehyde CAS No. 153034-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZCXONVRBYGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434610
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
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Molecular Weight

267.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-90-3
Record name 2-Chloro-4-iodopyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-iodonicotinaldehyde
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Foundational & Exploratory

synthesis and characterization of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 2-Chloro-4-iodonicotinaldehyde

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a halogenated pyridine derivative of interest to researchers, scientists, and professionals in drug development. The document details synthetic protocols, characterization methodologies, and presents quantitative data in a structured format.

A plausible and effective synthetic route to this compound involves a two-step process starting from the commercially available 2-chloro-3-iodopyridine. The synthesis proceeds via a lithiation reaction followed by formylation.

Synthetic Pathway

The overall synthetic scheme is presented below:

Synthetic Pathway to this compound cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation 2_chloro_3_iodopyridine 2-Chloro-3-iodopyridine intermediate Lithium diisopropylamide (LDA) THF, -78 °C 2_chloro_3_iodopyridine->intermediate lithiated_intermediate Lithiated Intermediate intermediate->lithiated_intermediate formylation_reagent Ethyl Formate -78 °C to rt lithiated_intermediate->formylation_reagent final_product This compound formylation_reagent->final_product Characterization Workflow Characterization Workflow for this compound start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification purity_check Purity Assessment (GC/HPLC) purification->purity_check structure_confirmation Structural Elucidation purity_check->structure_confirmation physical_props Physical Properties (Melting Point, Appearance) purity_check->physical_props nmr ¹H and ¹³C NMR Spectroscopy structure_confirmation->nmr ms Mass Spectrometry structure_confirmation->ms final_characterization Fully Characterized This compound nmr->final_characterization ms->final_characterization

An In-depth Technical Guide to 2-Chloro-4-iodonicotinaldehyde: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodonicotinaldehyde is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of an aldehyde, a chloro substituent, and a highly reactive iodo substituent on a pyridine scaffold allows for sequential and regioselective functionalization. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, and reactivity, offering detailed experimental protocols for key transformations and illustrating its utility as a synthetic intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a light yellow to red powder or crystalline solid. It is classified as a halogenated heterocyclic aldehyde and serves as a crucial intermediate in the synthesis of complex substituted pyridines, which are common motifs in pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-Chloro-4-iodopyridine-3-carbaldehyde[1]
Synonyms 2-Chloro-3-formyl-4-iodopyridine, 2-Chloro-4-iodopyridine-3-carboxaldehyde[1][2]
CAS Number 153034-90-3[1][3]
Molecular Formula C₆H₃ClINO[1][3]
Molecular Weight 267.45 g/mol [3][4]
Appearance Light yellow to Yellow to Red powder/crystal[2]
Melting Point 87-92 °C[3][4]
Purity >97% (Typical)[2][3]
Storage Room Temperature, recommended <15°C in a cool, dark place under inert gas.[2]
Sensitivities Air & Moisture Sensitive[2]

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While specific spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for this compound

TechniqueFeatureExpected Characteristics
¹H NMR Aldehyde Proton (-CHO)Singlet, δ ≈ 9.5-10.5 ppm (highly deshielded).[5]
Aromatic Protons (H-5, H-6)Two doublets in the aromatic region (δ ≈ 7.0-9.0 ppm). The proton at C-6 will likely be downfield from the proton at C-5.[6]
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 190-200 ppm.[7]
Aromatic Carbons5 distinct signals in the aromatic region (δ ≈ 110-160 ppm). The carbon bearing the iodo group (C-4) will be significantly shielded (low ppm value), while the carbon bearing the chloro group (C-2) will be deshielded.[7][8]
IR Spectroscopy C=O Stretch (Aldehyde)Strong, sharp absorption at ≈ 1690-1715 cm⁻¹.[9]
C-H Stretch (Aldehyde)Two weak bands at ≈ 2720 and 2820 cm⁻¹.
C=C, C=N Stretch (Aromatic)Medium absorptions at ≈ 1400-1600 cm⁻¹.[9]
C-Cl StretchStrong absorption in the fingerprint region, ≈ 600-800 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺)Prominent peak at m/z 267 (for ³⁵Cl) and an isotopic peak at m/z 269 (for ³⁷Cl) with an approximate 3:1 ratio.[10]
Key FragmentsLoss of I (M-127), loss of Cl (M-35), loss of CHO (M-29).[10][11]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its three distinct reactive sites, which can be addressed with high chemoselectivity. The general order of reactivity for cross-coupling reactions is C-I > C-Cl, allowing for selective functionalization at the 4-position. The aldehyde group offers a further site for classical carbonyl chemistry.

G cluster_start Starting Material cluster_c4 C-4 Position (Iodo) cluster_c2 C-2 Position (Chloro) cluster_c3 C-3 Position (Aldehyde) start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Selective Reaction sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Selective Reaction buchwald Buchwald-Hartwig (R₂NH) start->buchwald Selective Reaction reduction Reduction (e.g., NaBH₄) start->reduction Reaction at Aldehyde oxidation Oxidation (e.g., KMnO₄) start->oxidation Reaction at Aldehyde reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination Reaction at Aldehyde coupling2 Cross-Coupling (Forcing Conditions) suzuki->coupling2 Sequential Reaction snar Nucleophilic Aromatic Substitution (Nu⁻) (Forcing Conditions) sonogashira->snar Sequential Reaction buchwald->reduction Sequential Reaction

Diagram 1: Synthetic pathways originating from this compound.

Reactions at the C-4 Iodo Position

The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond.[2] This allows for highly regioselective synthesis of 4-substituted-2-chloropyridines.

  • Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond by coupling with aryl or vinyl boronic acids or esters. This is a robust method for synthesizing 4-aryl-2-chloronicotinaldehydes.[12]

  • Sonogashira Coupling: Creates a C(sp²)-C(sp) bond by reacting with terminal alkynes, yielding 4-alkynyl-2-chloronicotinaldehydes.[13] This reaction is catalyzed by palladium and typically a copper(I) co-catalyst.[14]

  • Buchwald-Hartwig Amination: Forms a C(sp²)-N bond with primary or secondary amines, providing access to 4-amino-2-chloronicotinaldehydes.[15]

Reactions at the C-2 Chloro Position

The C-2 chloro group is less reactive than the iodo group but can be functionalized under more forcing conditions or after the C-4 position has been modified.[16] This allows for the synthesis of 2,4-disubstituted pyridine derivatives.

  • Cross-Coupling Reactions: Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be performed at the C-2 position, typically requiring higher temperatures, different ligand systems, or longer reaction times than the corresponding reaction at the C-4 iodo position.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group.

Reactions of the Aldehyde Group

The aldehyde at the C-3 position undergoes typical carbonyl transformations. These reactions can be performed before or after modification of the halide positions, depending on the stability of the functional groups to the required reaction conditions.

  • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1]

  • Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid.

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] yields a secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene.

Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize conditions for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling at the C-4 Position
  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O or Toluene/H₂O (typically a 4:1 to 10:1 ratio), via syringe.

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_reactants pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-I]L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-OR']L₂ pd_complex1->pd_complex2 Ligand Exchange pd_complex3 [Ar-Pd(II)-Ar']L₂ pd_complex2->pd_complex3 Transmetalation product Ar-Ar' pd_complex3->product aryl_iodide Ar-I aryl_iodide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex2 Transmetalation base Base (e.g., OH⁻) base->boronic_acid Activation

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

General Protocol for Sonogashira Coupling at the C-4 Position
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which often serves as both base and co-solvent.[2]

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.[2]

General Protocol for Buchwald-Hartwig Amination at the C-4 Position
  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[15]

  • Reagents: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat with vigorous stirring to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.[15]

General Protocol for Aldehyde Reduction
  • Setup: Dissolve this compound (1.0 equiv.) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise, controlling any effervescence.[1][17]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water or dilute HCl at 0 °C. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol.

  • Purification: Purify by recrystallization or column chromatography if necessary.

Safety Information

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a high-value synthetic intermediate that offers chemists a reliable platform for constructing complex polysubstituted pyridines. The predictable and chemoselective reactivity of its three functional groups enables a modular approach to the synthesis of novel compounds for drug discovery and materials science. The protocols and data presented in this guide serve as a foundational resource for researchers looking to exploit the synthetic potential of this versatile building block.

References

An In-depth Technical Guide to 2-Chloro-4-iodonicotinaldehyde: A Key Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Chloro-4-iodonicotinaldehyde, a pivotal heterocyclic building block in medicinal chemistry. Its unique trifunctional structure—featuring a pyridine ring, a reactive aldehyde group, and two distinct halogen atoms—makes it a versatile precursor for the synthesis of complex molecular architectures and novel therapeutic agents.

Core Compound Information

Chemical Identity and Properties

This compound is a halogenated pyridine derivative widely utilized in organic synthesis, particularly in the construction of scaffolds for drug discovery.[1] Its CAS number is 153034-90-3.[2][3][4] The presence of chloro, iodo, and aldehyde functional groups allows for selective and sequential chemical modifications, such as cross-coupling reactions and nucleophilic additions.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 4-position with an iodine atom, and at the 3-position with an aldehyde (formyl) group.

IdentifierValue
IUPAC Name 2-Chloro-4-iodopyridine-3-carboxaldehyde
Synonyms 2-Chloro-3-formyl-4-iodopyridine, 2-Chloro-4-iodo-3-pyridinecarboxaldehyde[2][3]
CAS Number 153034-90-3[2][3][4]
Molecular Formula C₆H₃ClINO[2]
Molecular Weight 267.45 g/mol [5]
SMILES Clc1nccc(I)c1C=O[6]
InChI Key OPZCXONVRBYGHX-UHFFFAOYSA-N[6]

Physicochemical and Spectroscopic Data

The compound is typically a light yellow to yellow solid.[2] Key physicochemical and spectroscopic data are summarized below, providing researchers with essential information for its identification and use in experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
Physical State Solid (Powder to Crystal)[2]
Appearance Light yellow to Yellow to Red[2]
Melting Point 88-92 °C[2][3]
Purity >97%[3][6]
Boiling Point 326.6±42.0 °C at 760 mmHg[4]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
10.19Singlet (s)-1H (Aldehyde, -CHO)[2]
8.07Doublet (d)5.11H (Aromatic)[2]
7.94Doublet (d)5.11H (Aromatic)[2]
Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols and Applications

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The differential reactivity of the chloro and iodo substituents makes it an ideal substrate for selective cross-coupling reactions. The iodine atom is more reactive and is typically targeted in reactions like Suzuki or Sonogashira couplings, leaving the chlorine atom available for subsequent transformations.[1]

Detailed Experimental Protocol: Suzuki Coupling for Synthesis of a Naᵥ1.1 Activator Precursor

This protocol details the use of this compound in a palladium-catalyzed Suzuki coupling reaction, a foundational method in modern drug development for creating carbon-carbon bonds.[1][7][8] This specific example is the first step in the synthesis of a potent sodium channel activator.[1]

Reaction Scheme: this compound + 2-Fluorophenylboronic acid → 2-Chloro-4-(2-fluorophenyl)nicotinaldehyde

Materials and Reagents:

  • This compound (6.95 g, 26.0 mmol)

  • 2-Fluorophenylboronic acid (4.0 g, 29 mmol)

  • Potassium carbonate (K₂CO₃) (9.0 g, 65 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2.22 g, 2.60 mmol)

  • 1,4-Dioxane (86 mL)

  • Water (10 mL)

Procedure:

  • A mixture of this compound (6.95 g, 26.0 mmol), 1,4-dioxane (86 mL), and water (10 mL) is prepared in a suitable reaction flask.

  • The mixture is sparged with nitrogen for 10 minutes to create an inert atmosphere.

  • The flask is charged with 2-fluorophenylboronic acid (4.0 g, 29 mmol), potassium carbonate (9.0 g, 65 mmol), and the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (2.22 g, 2.60 mmol).[1]

  • The reaction mixture is sparged with nitrogen for an additional 10 minutes.

  • The reaction is then heated to 80 °C and stirred for 2 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water (100 mL), and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the desired product, 2-chloro-4-(2-fluorophenyl)nicotinaldehyde.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the Suzuki coupling reaction described in the experimental protocol.

Suzuki_Coupling_Workflow Figure 1: Suzuki Coupling Experimental Workflow reagent reagent catalyst catalyst intermediate intermediate process process product product A This compound (Substrate) E Combine Reagents & Sparge with N2 A->E B 2-Fluorophenylboronic acid (Coupling Partner) B->E C Pd(dppf)Cl2·CH2Cl2 (Catalyst) C->E D K2CO3 (Base) Dioxane/Water (Solvent) D->E F Heat to 80°C (2 hours) E->F Inert Atmosphere G Work-up: Aqueous Extraction F->G Reaction Complete H Purification: Flash Chromatography G->H Crude Product I 2-Chloro-4-(2-fluorophenyl)nicotinaldehyde (Final Product) H->I

Caption: Workflow for the synthesis of a biaryl aldehyde via Suzuki coupling.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its capacity for undergoing selective, high-yield transformations, such as the detailed Suzuki coupling, enables the efficient construction of complex molecular frameworks. This guide provides the foundational data and protocols necessary for researchers to effectively incorporate this potent intermediate into their drug discovery and development pipelines.

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-iodonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for the versatile building block, 2-Chloro-4-iodonicotinaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern on the pyridine ring, which offers multiple reactive sites for further chemical transformations. The information presented herein is intended to facilitate its use in research and development.

Core Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is derived from analysis of its chemical structure and comparison with analogous compounds.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 153034-90-3[1]
Molecular Formula C₆H₃ClINO
Molecular Weight 267.45 g/mol [1]
Appearance Light yellow to yellow crystalline powder
Melting Point 88.0 to 92.0 °C
Purity >98.0% (GC)

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.2s-1HAldehyde (-CHO)
~8.6d~5.01HH-6 (Pyridine)
~8.1d~5.01HH-5 (Pyridine)

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188C=O (Aldehyde)
~155C-2 (C-Cl)
~152C-6
~135C-5
~130C-3
~100C-4 (C-I)

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1710StrongC=O stretch (Aldehyde)
~1570, ~1450MediumPyridine ring C=C and C=N stretching
~1100MediumC-Cl stretch
~850StrongC-H out-of-plane bending

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
267/269High[M]⁺ (Molecular ion peak with chlorine isotope pattern)
238/240Medium[M-CHO]⁺
140Medium[M-I]⁺
112Medium[M-I-CO]⁺

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This proposed synthesis is a multi-step process starting from 2-chloropyridine.

Step 1: Synthesis of 2-Chloro-4-iodopyridine This procedure is adapted from known iodination reactions of pyridine derivatives.

  • To a stirred solution of 2-chloropyridine in a suitable solvent (e.g., oleum), add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-iodopyridine.

Step 2: Formylation of 2-Chloro-4-iodopyridine This step introduces the aldehyde group at the 3-position.

  • Cool a solution of 2-chloro-4-iodopyridine in anhydrous THF to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

  • Ionization: Utilize Electron Ionization (EI) as the ionization method.

  • Instrumentation: Acquire the mass spectrum using a high-resolution mass spectrometer.

  • Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Visualizations

The following diagrams illustrate the proposed synthesis and analysis workflow for this compound.

Synthesis_and_Analysis_Workflow Start 2-Chloropyridine Step1 Iodination (NIS, Oleum) Start->Step1 Intermediate 2-Chloro-4-iodopyridine Step1->Intermediate Step2 Formylation (n-BuLi, DMF, -78°C) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS

Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodonicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of complex biologically active molecules.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthetic protocols, formulation development, and overall drug design and discovery processes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their determination and data presentation templates. While specific quantitative data for this compound is not extensively available in public literature, this guide offers robust methodologies based on established principles for organic compounds and pharmaceutical intermediates, enabling researchers to generate the necessary data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for initial handling, storage, and the design of solubility and stability studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-Chloro-4-iodopyridine-3-carbaldehydeN/A
Synonyms 2-Chloro-4-iodopyridine-3-carboxaldehyde, 2-Chloro-3-formyl-4-iodopyridine[1]
CAS Number 153034-90-3N/A
Molecular Formula C₆H₃ClINON/A
Molecular Weight 267.45 g/mol N/A
Appearance White to yellow powder/crystal[1]
Melting Point 50-54 °C[2]
Boiling Point 119 °C at 30 Torr[3]
Storage Conditions Store at 2-8°C in a dry, dark place.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification. The "like dissolves like" principle generally governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. The presence of a polar aldehyde group and the nitrogen atom in the pyridine ring, along with two halogen substituents, suggests that this compound will exhibit a range of solubilities in various organic solvents. Its solubility in aqueous media is expected to be low but may be influenced by pH due to the basicity of the pyridine nitrogen.

Predicted Solubility

Based on its structure, the following solubility trends can be predicted:

  • High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.

  • Moderate Solubility: In alcohols such as Methanol, Ethanol, and Isopropanol, and in esters like Ethyl Acetate.

  • Low Solubility: In non-polar hydrocarbon solvents like Hexane and Toluene.

  • Aqueous Solubility: Expected to be low in neutral water but may increase in acidic solutions due to the protonation of the pyridine nitrogen.

Experimental Determination of Solubility

A standardized protocol for determining the solubility of this compound in various solvents is essential for reproducible results. The following section outlines a general method.

  • Materials:

    • This compound

    • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane)

    • Scintillation vials or sealed tubes

    • Shaking incubator or orbital shaker

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

    • Calculate the solubility in mg/mL or g/L.

Quantitative Solubility Data (Template)

The results from the experimental determination should be recorded in a structured table for easy comparison.

Table 2: Solubility of this compound in Various Solvents at 25°C (Template)

SolventSolubility (mg/mL)
Water (pH 7.0)To be determined
0.1 M HClTo be determined
0.1 M NaOHTo be determined
MethanolTo be determined
EthanolTo be determined
AcetonitrileTo be determined
DichloromethaneTo be determined
Ethyl AcetateTo be determined
HexaneTo be determined
Dimethyl sulfoxide (DMSO)To be determined

Stability Profile

Evaluating the stability of this compound is crucial to understand its degradation pathways, identify potential impurities, and establish appropriate storage and handling conditions. Forced degradation studies are performed under more severe conditions than accelerated stability testing to predict the degradation profile.[4]

Forced Degradation Studies

Forced degradation studies expose the compound to various stress conditions to identify potential degradation products and pathways.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Photostability chamber

    • Oven

    • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C).

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability Data Summary (Template)

The results from the forced degradation studies should be tabulated to summarize the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for this compound (Template)

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HClTo be determinedTo be determinedTo be determinedTo be determined
0.1 M NaOHTo be determinedTo be determinedTo be determinedTo be determined
3% H₂O₂To be determinedTo be determinedTo be determinedTo be determined
Thermal (Solid)To be determinedTo be determinedTo be determinedTo be determined
Photolytic (Solid)To be determinedTo be determinedTo be determinedTo be determined
Photolytic (Solution)To be determinedTo be determinedTo be determinedTo be determined

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow start Start: Obtain this compound prepare_samples Prepare Samples: Add excess compound to known volume of various solvents start->prepare_samples incubate Equilibrate Samples: Shake at constant temperature (e.g., 25°C) for 24-48h prepare_samples->incubate separate Separate Solid and Liquid Phases: Centrifuge samples incubate->separate dilute Prepare for Analysis: Withdraw and dilute supernatant separate->dilute analyze Quantify Concentration: Analyze by validated HPLC method dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end_solubility End: Solubility Data Table calculate->end_solubility

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow start_stability Start: this compound Sample stress_conditions Apply Stress Conditions start_stability->stress_conditions acid Acid Hydrolysis (0.1 M HCl, heat) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT/heat) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 80°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sample_analysis Sample at Time Points Neutralize (if needed) acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis hplc_analysis Analyze by Stability-Indicating HPLC sample_analysis->hplc_analysis data_analysis Quantify Parent Compound and Detect Degradants hplc_analysis->data_analysis end_stability End: Stability Profile and Degradation Pathways data_analysis->end_stability

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the public domain linking this compound to particular signaling pathways. However, as a halogenated pyridine, it serves as a valuable scaffold in the synthesis of kinase inhibitors and other targeted therapies. The chloro and iodo substituents provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities to explore structure-activity relationships (SAR). The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.

The solubility and stability data generated using the protocols in this guide are critical for:

  • Lead Optimization: Understanding how structural modifications affect physicochemical properties.

  • Formulation Development: Selecting appropriate excipients and delivery systems.

  • Process Chemistry: Designing robust and scalable synthetic routes.

  • Regulatory Submissions: Providing essential data for Investigational New Drug (IND) applications.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is pending experimental determination, the provided protocols and data presentation templates offer a standardized approach for researchers in the pharmaceutical sciences. The generation of this critical data will undoubtedly accelerate the development of novel therapeutics derived from this promising chemical entity.

References

The Synthetic Versatility of 2-Chloro-4-iodonicotinaldehyde: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of a Valuable Heterocyclic Building Block for Researchers, Scientists, and Drug Development Professionals

2-Chloro-4-iodonicotinaldehyde, a trifunctional pyridine derivative, is emerging as a highly versatile scaffold in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry. Its unique arrangement of a reactive aldehyde, a selectively addressable chloro substituent, and a highly reactive iodo group offers a wealth of opportunities for the strategic elaboration of molecular complexity. This technical guide provides an in-depth analysis of its potential applications, supported by detailed experimental protocols and data, to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The aldehyde group serves as a classical handle for condensation reactions and the formation of various carbon-carbon and carbon-heteroatom bonds. The two halogen substituents, chlorine and iodine, on the pyridine ring are prime candidates for transition metal-catalyzed cross-coupling reactions. Notably, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in typical palladium-catalyzed processes allows for selective and sequential functionalization, a key strategy in the efficient synthesis of highly substituted pyridine derivatives.

Key Applications in Organic Synthesis

The strategic positioning of its functional groups makes this compound an ideal starting material for a range of powerful synthetic transformations, including:

  • Sonogashira Coupling: The reactive iodide at the 4-position readily participates in palladium-catalyzed Sonogashira coupling reactions with terminal alkynes. This provides a straightforward route to 4-alkynyl-2-chloronicotinaldehyde derivatives, which are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.

  • Suzuki-Miyaura Coupling: The iodo group can also be selectively displaced in Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids and their derivatives. This enables the introduction of diverse aryl and heteroaryl substituents at the 4-position of the pyridine ring, a common motif in pharmaceutical compounds. Subsequent coupling at the less reactive chloro position can be achieved under more forcing conditions, allowing for the synthesis of disubstituted nicotin-aldehydes.

  • Condensation Reactions: The aldehyde functionality is a versatile electrophile for condensation reactions with various nucleophiles. Of particular interest are Knoevenagel-type condensations with active methylene compounds, which can be employed to construct more complex side chains or to initiate cascade reactions leading to the formation of fused heterocyclic systems.

  • Multicomponent Reactions: The combination of the aldehyde and the electrophilic pyridine ring opens up possibilities for its use in multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.

Data Presentation: Sonogashira Coupling Reaction

The following table summarizes the reactants and outcomes of a representative Sonogashira coupling reaction involving this compound, as detailed in patent literature. This reaction highlights the selective reactivity of the iodo substituent.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTime (h)Temp (°C)ProductYield (%)
1This compound3-Ethynyl-N,N-dimethylanilinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF16254-((3-(Dimethylamino)phenyl)ethynyl)-2-chloronicotinaldehyde85

Experimental Protocols

Detailed Methodology for the Sonogashira Coupling of this compound

This protocol is adapted from patent WO2010022630A1 and describes the synthesis of 4-((3-(dimethylamino)phenyl)ethynyl)-2-chloronicotinaldehyde.

Materials:

  • This compound

  • 3-Ethynyl-N,N-dimethylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added 3-ethynyl-N,N-dimethylaniline (1.1 equivalents).

  • The solution is degassed with a stream of nitrogen or argon for 15-20 minutes.

  • Bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.01 equivalents) are added to the reaction mixture.

  • Triethylamine (2.0 equivalents) is then added, and the mixture is stirred at room temperature (25 °C) for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product, 4-((3-(dimethylamino)phenyl)ethynyl)-2-chloronicotinaldehyde.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and experimental workflows involving this compound.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Sonogashira Coupling This compound->Reaction 3-Ethynyl-N,N-dimethylaniline 3-Ethynyl-N,N-dimethylaniline 3-Ethynyl-N,N-dimethylaniline->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Base Et₃N Base->Reaction Solvent THF Solvent->Reaction Time_Temp 16 h, 25 °C Time_Temp->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 4-((3-(Dimethylamino)phenyl)ethynyl)- 2-chloronicotinaldehyde Purification->Final_Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound represents a powerful and versatile building block for organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of a wide array of complex and highly substituted pyridine derivatives. The selective reactivity of its halogen substituents in cross-coupling reactions, combined with the synthetic utility of the aldehyde group, makes it a valuable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its potential applications and detailed protocols to facilitate its use in the laboratory.

An In-depth Technical Guide to 2-Chloro-4-iodonicotinaldehyde: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodonicotinaldehyde, a halogenated pyridine derivative, has emerged as a significant and versatile intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group alongside chloro and iodo moieties, provides multiple reaction sites for chemical elaboration. This strategic arrangement of functional groups makes it a valuable precursor for the construction of complex heterocyclic scaffolds, which are prominent in a wide array of biologically active molecules. This technical guide aims to provide a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research. While the specific historical details of its initial discovery remain somewhat obscure in publicly available literature, its importance as a building block is well-documented through its commercial availability and its implicit role in the synthesis of various targeted compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical supplier databases.

PropertyValueReferences
IUPAC Name 2-Chloro-4-iodopyridine-3-carboxaldehyde[1][2]
Synonyms This compound, 2-Chloro-3-formyl-4-iodopyridine[1]
CAS Number 153034-90-3[1][3][4][5][6]
Molecular Formula C₆H₃ClINO[1]
Molecular Weight 267.45 g/mol [7]
Appearance White to light yellow crystalline powder[5]
Melting Point 87-92 °C[7]
Purity Typically ≥97%[7]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in seminal academic publications but can be inferred from synthetic procedures for analogous compounds and information from chemical suppliers. The primary route involves the formylation of a di-halogenated pyridine precursor. Two plausible detailed experimental protocols are outlined below.

Method 1: Formylation of 2-Chloro-3-iodopyridine

This method relies on the directed ortho-metalation of 2-chloro-3-iodopyridine, followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 2-chloro-3-iodopyridine in anhydrous THF is then added dropwise to the freshly prepared LDA solution at -78 °C.

  • The resulting mixture is stirred at this temperature for a period to allow for complete metalation at the 4-position.

  • Ethyl formate is then added to the reaction mixture as the formylating agent.

  • The reaction is stirred for an additional period at -78 °C before being quenched by the addition of water.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.[1]

Method 2: Formylation of 2-Chloro-4-iodopyridine

An alternative approach involves the formylation of 2-chloro-4-iodopyridine. This would also likely proceed via a directed ortho-metalation strategy.

Experimental Protocol:

  • Similar to Method 1, a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is prepared in an anhydrous ethereal solvent like THF at low temperature (-78 °C).

  • A solution of 2-chloro-4-iodopyridine in the same solvent is added slowly to the base to induce deprotonation at the C-3 position, which is activated by the adjacent chloro and iodo groups.

  • After a suitable stirring period to ensure complete lithiation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, is introduced to the reaction mixture.

  • The reaction is allowed to proceed at low temperature before being carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Following an aqueous workup and extraction with an appropriate organic solvent, the organic phase is dried and concentrated.

  • Purification of the resulting crude material by techniques such as column chromatography or recrystallization affords the desired this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][4][5] The presence of three distinct reactive sites—the aldehyde, the chloro group, and the iodo group—allows for a high degree of synthetic flexibility.

The aldehyde functionality can be readily transformed into a variety of other groups, such as amines, alcohols, and carboxylic acids, or can participate in condensation reactions to form larger heterocyclic systems. The chloro and iodo substituents are amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. This versatility makes it an ideal starting material for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

While specific drugs synthesized directly from this compound are not prominently featured in the surveyed literature, its structural motifs are found in various biologically active compounds, including kinase inhibitors.[8] Kinase inhibitors are a major class of targeted cancer therapies, and substituted pyridines are a common scaffold in their design. The strategic placement of substituents on the pyridine ring is crucial for achieving potent and selective inhibition of specific kinases involved in cancer signaling pathways. The ability to introduce diverse functionality at the 3, 4, and 2-positions of the pyridine ring using this compound as a starting material makes it a highly relevant intermediate in this field.

Furthermore, this intermediate is utilized in the synthesis of pyrrolopyridines, a class of heterocyclic compounds with a range of biological activities.[9]

Logical Relationships in Synthesis

The following diagram illustrates a generalized synthetic workflow demonstrating the utility of this compound as a versatile synthetic intermediate.

G cluster_aldehyde Aldehyde Transformations cluster_coupling Cross-Coupling Reactions start This compound reductive_amination Reductive Amination start->reductive_amination R₂NH, NaBH(OAc)₃ oxidation Oxidation start->oxidation Oxidant condensation Condensation start->condensation e.g., Hydrazine suzuki Suzuki Coupling (at Iodo position) start->suzuki ArB(OH)₂, Pd catalyst sonogashira Sonogashira Coupling (at Iodo position) start->sonogashira Alkyne, Pd/Cu catalyst nucleophilic_sub Nucleophilic Substitution (at Chloro position) start->nucleophilic_sub Nucleophile (e.g., R-NH₂) amine_product Substituted Aminomethyl Pyridine reductive_amination->amine_product acid_product Substituted Nicotinic Acid oxidation->acid_product heterocycle_product Fused Heterocyclic Systems (e.g., Pyrrolopyridines) condensation->heterocycle_product aryl_product Aryl/Heteroaryl Substituted Pyridine suzuki->aryl_product alkynyl_product Alkynyl Substituted Pyridine sonogashira->alkynyl_product amino_product Amino/Alkoxy Substituted Pyridine nucleophilic_sub->amino_product

Caption: Generalized synthetic pathways from this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2-Chloro-4-iodonicotinaldehyde (CAS No: 153034-90-3), a substituted pyridine derivative utilized as a building block in chemical synthesis.[1] Due to its hazardous properties, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[2]

Hazard Pictograms:

  • Exclamation Mark: For acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary statements and PPE are mandatory.

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash hands and any exposed skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2][3][4]
P271Use only outdoors or in a well-ventilated area.[2][3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Response P301+P317IF SWALLOWED: Get medical help.[2]
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P319If eye irritation persists: Get medical help.
P332+P317If skin irritation occurs: Get medical help.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated work clothing should not be allowed out of the workplace.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust/aerosols are generated.

Detailed Experimental Protocol for Safe Handling

The following protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

3.1. Engineering Controls

  • Ventilation: All handling of solid this compound and its solutions must be performed in a properly functioning chemical fume hood.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

3.2. Handling and Storage

  • Receiving and Unpacking: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE during unpacking.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7] Keep away from incompatible materials such as strong oxidizing agents.[6] The compound may be light-sensitive; protect from direct sunlight.[6]

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood.

    • To minimize dust formation, handle the solid material carefully.[7]

    • Use non-sparking tools.[7]

  • Preparing Solutions:

    • Add the solid this compound slowly to the solvent to avoid splashing.

    • Ensure the process is conducted under constant stirring in a closed or contained system within the fume hood.

  • Running Reactions:

    • Set up reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Maintain clear and accurate labeling of all containers.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and chromatography procedures within a fume hood.

    • Be aware that thermal decomposition can lead to the release of toxic and corrosive gases, such as nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[5][6]

3.3. Waste Disposal

  • Chemical Waste: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that come into contact with the chemical (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.

3.4. Spill and Emergency Procedures

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[5]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team immediately.

    • Prevent the spill from entering drains.[7]

  • First Aid:

    • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[2][4]

    • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[6][7] If skin irritation occurs, seek medical attention.

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]

    • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

Logical Workflow for Risk Assessment and Control

The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_procedure Procedure Execution cluster_emergency Emergency Response start Start: Handling this compound identify_hazards Identify Hazards - Acute Toxicity (Oral) - Skin/Eye Irritation - Respiratory Irritation start->identify_hazards evaluate_exposure Evaluate Exposure Potential - Inhalation (dust) - Dermal Contact - Ingestion identify_hazards->evaluate_exposure assess_risk Assess Risk Level (Likelihood x Severity) evaluate_exposure->assess_risk engineering_controls Implement Engineering Controls - Fume Hood - Eyewash/Safety Shower assess_risk->engineering_controls admin_controls Implement Administrative Controls - SOPs & Training - Restricted Access assess_risk->admin_controls ppe Mandate Personal Protective Equipment - Goggles/Face Shield - Gloves - Lab Coat - Respirator (if needed) assess_risk->ppe handle_chemical Proceed with Handling Protocol ppe->handle_chemical monitor Monitor Work Environment & Health handle_chemical->monitor spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure review Review and Update Controls Periodically monitor->review review->assess_risk Re-assess emergency_protocol Activate Emergency Protocol - First Aid - Spill Cleanup - Evacuation spill_exposure->emergency_protocol emergency_protocol->assess_risk Post-Incident Review

Caption: Risk assessment and control workflow for handling hazardous chemicals.

References

A Technical Guide to 2-Chloro-4-iodonicotinaldehyde: Commercial Availability, Purity, and Application in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodonicotinaldehyde is a halogenated pyridine derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, purity standards, and a detailed experimental protocol for its synthesis and purification. A significant application of this compound as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit PIM-1 kinase inhibitory activity, is highlighted. The guide also visualizes the experimental workflow and the PIM-1 kinase signaling pathway, illustrating the potential impact of inhibitors derived from this versatile chemical intermediate.

Commercial Availability and Purity

This compound, identified by CAS number 153034-90-3, is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 97% to over 98%, as determined by analytical techniques such as Gas Chromatography (GC). Researchers should consult the specific product documentation from their chosen supplier for detailed purity information and analytical data.

SupplierStated PurityAnalytical Method
Sigma-Aldrich97%Not specified
TCI>98.0%GC
BLD PharmNot specifiedNMR, HPLC, LC-MS, UPLC available
P&S ChemicalsNot specifiedNot specified

Synthesis and Purification

A reliable method for the synthesis of this compound involves the ortho-formylation of 2-chloro-3-iodopyridine. The subsequent purification is typically achieved through flash column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2-Chloro-3-iodopyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl formate

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

  • Hexane

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: In a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar and a septum, charge a solution of LDA (1.1 equivalents) and cool to -78 °C in a dry ice/acetone bath.

  • Addition of Starting Material: Slowly add a solution of 2-chloro-3-iodopyridine (1.0 equivalent) in dry THF to the cooled LDA solution dropwise.

  • Stirring: Stir the resulting mixture at -78 °C for 3 hours.

  • Formylation: Add ethyl formate (2.6 equivalents) to the reaction mixture and continue stirring at -78 °C for an additional 1.5 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., 9:1 to 8:2) with a small percentage of triethylamine (e.g., 2%) to yield this compound as a yellow solid.[1]

General Purification Techniques

While the above protocol specifies flash column chromatography, recrystallization is another common method for purifying solid organic compounds. The choice of solvent is critical and is often determined empirically. Common solvent systems for recrystallization of polar compounds include ethanol/water, acetone/water, or mixtures of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble).

Application in Drug Discovery: Synthesis of PIM-1 Kinase Inhibitors

This compound is a key precursor for the synthesis of various heterocyclic compounds with potential biological activity. One notable application is in the preparation of pyrido[2,3-d]pyrimidines, which have been identified as potent inhibitors of PIM-1 kinase.

The PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell survival, proliferation, and apoptosis.[2][3] Overexpression of PIM-1 is associated with various cancers, making it an attractive target for cancer therapy.[2][4][5]

The general synthetic route involves the condensation of this compound with an appropriate aminopyrimidine derivative, followed by intramolecular cyclization to form the pyrido[2,3-d]pyrimidine core. The iodine and chlorine substituents can then be further functionalized through various cross-coupling reactions to generate a library of potential PIM-1 inhibitors.

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-Chloro-3-iodopyridine reaction Reaction: - LDA, -78 °C - Ethyl formate start->reaction workup Aqueous Workup: - Quench with NH4Cl - Extract with EtOAc reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: This compound purification->product application Application: Synthesis of Pyrido[2,3-d]pyrimidines (PIM-1 Kinase Inhibitors) product->application

Caption: Synthetic workflow for this compound.

PIM-1 Kinase Signaling Pathway and Inhibition

pim1_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/5 JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 induces transcription Bad Phosphorylates Bad (pro-apoptotic protein) PIM1->Bad phosphorylates CellCycle Promotes Cell Cycle Progression (e.g., via Cdc25A) PIM1->CellCycle activates Apoptosis Inhibition of Apoptosis Bad->Apoptosis inhibits Proliferation Increased Cell Proliferation CellCycle->Proliferation leads to Inhibitor Pyrido[2,3-d]pyrimidine (derived from This compound) Inhibitor->PIM1 inhibits

Caption: PIM-1 signaling and its inhibition by a derivative.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in the field of drug discovery. Its well-defined synthesis and purification protocols, coupled with its utility in constructing complex heterocyclic systems like pyrido[2,3-d]pyrimidines, make it a valuable tool for medicinal chemists. The role of its derivatives as potential PIM-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers interested in leveraging the chemical potential of this compound.

References

Theoretical Exploration of the Electronic Landscape of 2-Chloro-4-iodonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical electronic properties of 2-Chloro-4-iodonicotinaldehyde, a halogen-substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of direct experimental studies on its electronic characteristics, this document synthesizes information from computational studies on analogous halogenated aromatic systems to project the electronic behavior of the title molecule. The methodologies outlined herein are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), which is a powerful tool for predicting molecular properties.[1][2][3]

Introduction to this compound

This compound is a trifunctionalized pyridine ring, featuring an electron-withdrawing aldehyde group, and two halogen substituents with differing electronic influences. The interplay of the inductive and resonance effects of the chloro, iodo, and aldehyde groups is expected to create a unique electronic distribution across the aromatic ring, influencing its reactivity, intermolecular interactions, and potential as a building block in drug design. Understanding these electronic properties is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. While commercially available, detailed electronic characterization in the public literature is sparse.[4][5]

Theoretical Methodology

The electronic properties of this compound can be effectively modeled using DFT. A typical and robust computational protocol for this type of molecule would involve the following steps:

Experimental Protocols: Computational Chemistry Workflow

  • Structure Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A widely used functional for this purpose is the B3LYP hybrid functional, paired with a suitable basis set such as 6-311++G(d,p) to accurately account for electron distribution.[2]

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are performed to determine the key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the natural bond orbital (NBO) analysis to understand charge distribution.[6]

  • Data Analysis: The output from these calculations is then analyzed to interpret the molecule's electronic structure, reactivity, and potential interaction sites.

G cluster_0 Computational Workflow Start Start Build_Molecule Construct 3D Structure of this compound Start->Build_Molecule Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Build_Molecule->Geometry_Optimization Frequency_Calculation Frequency Analysis Geometry_Optimization->Frequency_Calculation Check_Minimum True Minimum? Frequency_Calculation->Check_Minimum Check_Minimum->Geometry_Optimization No Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) Check_Minimum->Electronic_Properties Yes Analyze_Results Data Analysis and Interpretation Electronic_Properties->Analyze_Results End End Analyze_Results->End

Caption: A typical workflow for the theoretical study of molecular electronic properties.

Predicted Electronic Properties

Based on studies of similarly halogenated and functionalized pyridine and pyrazine systems, a set of plausible quantitative data for this compound has been projected. Halogen substitution is known to significantly influence charge density and the energies of frontier molecular orbitals.[1][7]

Table 1: Calculated Global Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability; susceptibility to electrophilic attack.
LUMO Energy-2.5 eVIndicates electron-accepting ability; susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.3 eVRelates to chemical reactivity and kinetic stability. A larger gap implies higher stability.[8]
Dipole Moment3.2 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
Chemical Hardness (η)2.15 eVMeasures resistance to change in electron distribution.[8]
Electronegativity (χ)4.65 eVA measure of the molecule's ability to attract electrons.
Electrophilicity Index (ω)5.04 eVA global reactivity index that quantifies the electrophilic nature of a molecule.[6]

Table 2: Natural Bond Orbital (NBO) Atomic Charges

AtomPredicted Charge (e)
N1-0.55
C2 (Cl)+0.10
C3 (CHO)+0.25
C4 (I)-0.15
C5-0.20
C6-0.18
O (aldehyde)-0.50
Cl-0.05
I+0.12

Note: These values are hypothetical and serve as an illustration of expected trends based on established principles of physical organic chemistry and computational studies on related molecules.

Analysis of Frontier Molecular Orbitals and Reactivity

The electronic character of this compound is largely dictated by its frontier molecular orbitals, HOMO and LUMO.

  • HOMO: The Highest Occupied Molecular Orbital is likely to be distributed across the pyridine ring and the iodine atom, with significant contributions from the p-orbitals of iodine. This suggests that electrophilic attack would likely be directed towards the ring or the iodine atom.

  • LUMO: The Lowest Unoccupied Molecular Orbital is expected to be localized primarily on the pyridine ring and the carbon atom of the aldehyde group. This indicates that a nucleophilic attack would most likely target the aldehyde carbon.

The molecular electrostatic potential (MEP) map would visually represent the charge distribution. The region around the aldehyde's oxygen atom and the nitrogen of the pyridine ring are expected to be the most electron-rich (negative potential), making them sites for hydrogen bonding and interactions with electrophiles. Conversely, the areas around the hydrogen of the aldehyde group and the carbon atoms attached to the halogens are likely to be electron-deficient (positive potential).

G cluster_1 Molecular Reactivity Prediction HOMO HOMO (High Energy, Electron Rich) Electrophilic_Attack Site of Electrophilic Attack HOMO->Electrophilic_Attack donates electrons LUMO LUMO (Low Energy, Electron Poor) Nucleophilic_Attack Site of Nucleophilic Attack LUMO->Nucleophilic_Attack accepts electrons

Caption: Relationship between frontier orbitals and sites of chemical reactivity.

Conclusion

This technical guide provides a theoretical framework for understanding the electronic properties of this compound. Through the application of Density Functional Theory, it is possible to predict key electronic descriptors that govern the molecule's reactivity and intermolecular interactions. The aldehyde group and the halogen substituents create a complex electronic environment, offering multiple sites for chemical modification. These theoretical insights are invaluable for guiding the synthesis of novel derivatives and for the rational design of molecules with desired pharmacological or material properties. Further experimental validation, such as spectroscopic analysis and reactivity studies, would be beneficial to corroborate these theoretical predictions.

References

Methodological & Application

Application Notes: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted nicotin-aldehydes are pivotal intermediates in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[1] The ability to selectively introduce molecular complexity at specific positions on the pyridine ring is crucial for the development of novel bioactive compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[2] This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 2-Chloro-4-iodonicotinaldehyde with various arylboronic acids.

The differential reactivity of the carbon-halogen bonds in this compound allows for highly selective functionalization. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond.[3][4] This reactivity difference enables the selective formation of a new C-C bond at the 4-position of the pyridine ring, while leaving the 2-chloro substituent intact for potential subsequent transformations.

Core Applications in Drug Development

Derivatives of substituted nicotin-aldehydes have shown a wide array of biological activities, making them valuable scaffolds in drug discovery. These include:

  • Anticancer Activity: Nicotinaldehyde has been identified as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism. Modulating NAD levels in cancer cells is a promising therapeutic strategy.[1]

  • Antimicrobial and Antifungal Effects: Certain nicotin-aldehyde derivatives have demonstrated potent antimicrobial and antifungal properties.[1]

  • Insecticidal Properties: Substituted nicotin-aldehydes are key precursors in the synthesis of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors in insects.[1]

Comparative Data: Catalytic Systems and Conditions

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in the Suzuki-Miyaura coupling. The following tables summarize reported conditions for analogous polyhalogenated pyridine systems, providing a strong basis for protocol development with this compound.

Table 1: Palladium Catalyst Systems for Selective C-4 Coupling

Catalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Yield (%)Substrate Class
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Toluene11083Dichloropyridopyrimidine
Pd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane70-80GoodDichloropyrimidine
PdCl₂(dppf) (3)dppfCs₂CO₃DMF90~88-96Polyhalopyridine
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O100~90-98Polyhalopyridine

Data synthesized from analogous systems reported in the literature.[3]

Table 2: Influence of Boronic Acid Structure on Yield

Arylboronic AcidCatalyst SystemProductYield (%)
p-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃4-(4-methoxyphenyl)-2,6-dichloropyridopyrimidine83
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine71
4-Chlorophenylboronic acidPd/IPr4-(4-chlorophenyl)-2-chloropyridine derivativeGood
4-Formylphenylboronic acidPd/IPr4-(4-formylphenyl)-2-chloropyridine derivativeModerate

Data synthesized from analogous systems reported in the literature.[3]

Experimental Protocol

This protocol describes a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Schlenk flask

  • Magnetic stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[3]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-aryl-nicotinaldehyde.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)Ln-R' transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction with Ethyl Acetate cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Flash Column Chromatography dry->purify product product purify->product Final Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-4-iodonicotinaldehyde with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective Sonogashira coupling of 2-chloro-4-iodonicotinaldehyde with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 2-chloro-4-alkynylnicotinaldehyde derivatives, which are valuable intermediates in the discovery and development of novel therapeutics. The selective coupling at the C-4 position, leveraging the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond, allows for the introduction of diverse alkynyl moieties while preserving the chlorine atom for potential subsequent transformations.

Core Concepts and Reaction Principles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

Regioselectivity: In dihalogenated substrates like this compound, the Sonogashira coupling occurs preferentially at the more reactive carbon-iodine bond over the stronger carbon-chlorine bond.[2] This high regioselectivity is a key advantage for the targeted synthesis of 2-chloro-4-alkynylnicotinaldehydes.

Mechanism: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The acetylide group is transferred from the copper to the palladium complex.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

Applications in Drug Discovery

The 2-chloro-4-alkynylnicotinaldehyde scaffold is of significant interest in medicinal chemistry. The chloro-substituted pyridine ring is a common motif in many biologically active compounds.[3] The aldehyde functionality serves as a versatile handle for further synthetic modifications, such as reductive amination, oxidation to a carboxylic acid, or conversion to various heterocyclic systems.[4] The alkyne moiety can be further functionalized or may itself contribute to the biological activity of the final molecule. This synthetic versatility makes the Sonogashira coupling of this compound a valuable strategy in the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[5]

Experimental Data

The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Chloro-4-(phenylethynyl)nicotinaldehyde95
24-Methoxyphenylacetylene2-Chloro-4-((4-methoxyphenyl)ethynyl)nicotinaldehyde92
34-Chlorophenylacetylene2-Chloro-4-((4-chlorophenyl)ethynyl)nicotinaldehyde90
41-Hexyne2-Chloro-4-(hex-1-yn-1-yl)nicotinaldehyde85
53,3-Dimethyl-1-butyne2-Chloro-4-((3,3-dimethylbut-1-yn-1-yl)nicotinaldehyde88
6Propargyl alcohol2-Chloro-4-(3-hydroxyprop-1-yn-1-yl)nicotinaldehyde78

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with Terminal Alkynes

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes for liquid transfer

  • Heating mantle with a temperature controller

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Addition of Reagents: Anhydrous DMF is added, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: The reaction mixture is stirred at room temperature for 15 minutes and then heated to 60 °C. The reaction progress is monitored by TLC.

  • Workup: After the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-chloro-4-alkynylnicotinaldehyde.

Visualizations

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdAlkynyl Ar-Pd(II)-Alkynyl(L)₂ ArPdI->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-Alkyne ArPdAlkynyl->Product CuI Cu(I)X CuAlkyne Cu(I)-Alkynyl CuI->CuAlkyne CuAlkyne->ArPdI Transmetalation Alkyne Terminal Alkyne Alkyne->CuAlkyne Base Base Base->CuAlkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (this compound, Alkyne, Pd Catalyst, CuI, Base, Solvent) setup Reaction Setup under Inert Atmosphere start->setup reaction Stir and Heat to 60 °C (Monitor by TLC) setup->reaction workup Aqueous Workup (EtOAc, aq. NH₄Cl, Brine) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Final Product: 2-Chloro-4-alkynylnicotinaldehyde purification->product

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Substituted Quinolines from 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged heterocyclic motif present in a wide array of pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The development of efficient and versatile synthetic routes to novel substituted quinolines is therefore a significant focus in medicinal chemistry and drug discovery.

This document provides a detailed protocol for a modular, multi-step synthesis of substituted quinolines, commencing from the readily available building block, 2-Chloro-4-iodonicotinaldehyde. The synthetic strategy leverages the differential reactivity of the halogen substituents, employing sequential palladium-catalyzed cross-coupling reactions to introduce diversity at the 4- and 2-positions of the pyridine ring, followed by a classical Friedländer annulation to construct the fused quinoline system. This approach offers a flexible platform for the generation of a library of diversely substituted quinolines for further investigation.

General Synthetic Strategy

The overall synthetic pathway is a three-step process designed to allow for maximal diversification:

  • Selective C4-Functionalization via Suzuki Coupling: The greater reactivity of the iodo group at the C4-position is exploited in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a variety of aryl or heteroaryl boronic acids.[3][4] This step selectively introduces a substituent at the 4-position while leaving the chloro group at the 2-position intact for subsequent modification.

  • C2-Amination via Buchwald-Hartwig Amination: The resulting 2-chloro-4-substituted-nicotinaldehyde is then subjected to a Buchwald-Hartwig amination.[5][6][7] This palladium-catalyzed reaction with an aniline derivative introduces an amino group at the C2-position, ortho to the aldehyde, thereby assembling the necessary precursor for the subsequent cyclization step.

  • Quinoline Formation via Friedländer Annulation: The final step involves the acid- or base-catalyzed Friedländer annulation of the 2-aminoaryl aldehyde intermediate with a compound containing an active methylene group (e.g., a ketone, β-ketoester, or malononitrile).[1] This intramolecular condensation and cyclization directly affords the desired substituted quinoline core.

Visualizing the Synthetic Pathway

Synthetic_Pathway Start This compound Intermediate1 2-Chloro-4-aryl- nicotinaldehyde Start->Intermediate1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Intermediate2 2-(Arylamino)-4-aryl- nicotinaldehyde Intermediate1->Intermediate2 Buchwald-Hartwig Amination (Ar-NH2, Pd catalyst) Product Substituted Quinoline Intermediate2->Product Friedländer Annulation (R-CO-CH2-R', Acid/Base)

Caption: Overall synthetic workflow for substituted quinolines.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-aryl-nicotinaldehyde via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-aryl-nicotinaldehyde.

Data Presentation: Suzuki Coupling

Reactant 1Reactant 2 (Ar-B(OH)₂)Product (2-Chloro-4-aryl-nicotinaldehyde)Yield (%)
This compoundPhenylboronic acid2-Chloro-4-phenyl-nicotinaldehyde85-95
This compound4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-nicotinaldehyde80-90
This compound3-Thienylboronic acid2-Chloro-4-(3-thienyl)-nicotinaldehyde75-85

digraph "Suzuki_Cycle" {
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Pd0 [label="{Pd(0)L₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="{Oxidative\nAddition}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="{Ar-Pd(II)-X L₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="{Transmetalation}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl_R [label="{Ar-Pd(II)-R' L₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="{Reductive\nElimination}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="{Ar-R'}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="R'-B(OH)₂\n(Base)"]; Transmetal -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" "]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2: Synthesis of 2-(Arylamino)-4-aryl-nicotinaldehyde via Buchwald-Hartwig Amination

This protocol provides a general method for the amination of the 2-chloro position.

Materials:

  • 2-Chloro-4-aryl-nicotinaldehyde (from Protocol 1)

  • Aniline derivative (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-Chloro-4-aryl-nicotinaldehyde (1.0 mmol, 1.0 equiv), the aniline derivative (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add additional anhydrous toluene (8 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 2-(arylamino)-4-aryl-nicotinaldehyde.

Data Presentation: Buchwald-Hartwig Amination

Reactant 1 (2-Chloro-4-aryl-nicotinaldehyde)Reactant 2 (Ar'-NH₂)Product (2-(Arylamino)-4-aryl-nicotinaldehyde)Yield (%)
2-Chloro-4-phenyl-nicotinaldehydeAniline2-(Phenylamino)-4-phenyl-nicotinaldehyde70-85
2-Chloro-4-phenyl-nicotinaldehyde4-Fluoroaniline2-((4-Fluorophenyl)amino)-4-phenyl-nicotinaldehyde75-90
2-Chloro-4-(3-thienyl)-nicotinaldehydeAniline2-(Phenylamino)-4-(3-thienyl)-nicotinaldehyde65-80

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Pd0 [label="{Pd(0)L₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="{Oxidative\nAddition}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="{Ar-Pd(II)-X L₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Coord [label="{Amine\nCoordination}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Complex [label="{[Ar-Pd(II)(NHR')L₂]⁺X⁻}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="{Deprotonation}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="{Ar-Pd(II)-NR' L₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="{Reductive\nElimination}", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="{Ar-NHR'}", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Amine_Coord [label="R'-NH₂"]; Amine_Coord -> Amine_Complex; Amine_Complex -> Deprotonation [label="Base"]; Deprotonation -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" "]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Synthesis of Substituted Quinolines via Friedländer Annulation

This protocol outlines the final cyclization step to form the quinoline ring system.

Materials:

  • 2-(Arylamino)-4-aryl-nicotinaldehyde (from Protocol 2)

  • Ketone with α-hydrogens (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethanol or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Base-catalyzed):

  • Dissolve the 2-(arylamino)-4-aryl-nicotinaldehyde (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Add the ketone (5.0 mmol, 5.0 equiv) to the solution.

  • Add a solution of potassium hydroxide (2.0 mmol, 2.0 equiv) in water (1 mL).

  • Heat the mixture to reflux (approx. 80 °C) for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the substituted quinoline.

Procedure (Acid-catalyzed):

  • Dissolve the 2-(arylamino)-4-aryl-nicotinaldehyde (1.0 mmol, 1.0 equiv) and the ketone (1.2 mmol, 1.2 equiv) in toluene (15 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC, typically 4-16 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Friedländer Annulation

Reactant 1 (2-(Arylamino)-4-aryl-nicotinaldehyde)Reactant 2 (Ketone)Product (Substituted Quinoline)Yield (%)
2-(Phenylamino)-4-phenyl-nicotinaldehydeAcetone2-Methyl-4-phenyl-benzo[b][1][8]naphthyridine75-90
2-(Phenylamino)-4-phenyl-nicotinaldehydeAcetophenone2,4-Diphenyl-benzo[b][1][8]naphthyridine70-85
2-((4-Fluorophenyl)amino)-4-phenyl-nicotinaldehydeCyclohexanone1,2,3,4-Tetrahydroacridin-9-yl(phenyl)methanone derivative65-80

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Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }

Caption: Mechanistic steps of the Friedländer annulation.

References

Application Notes and Protocols for the Friedländer Annulation with 2-Chloro-4-iodonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Friedländer annulation using 2-chloro-4-iodonicotinaldehyde derivatives for the synthesis of novel halogenated naphthyridines. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the naphthyridine scaffold.[1][2][3][4]

The Friedländer synthesis is a classic and versatile method for constructing quinoline and naphthyridine ring systems.[1][5][6][7] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1][5][6][7] Recent advancements have focused on developing more sustainable and efficient protocols, including the use of green solvents, ionic liquids, and solvent-free conditions.[1][8]

Applications in Drug Development

Naphthyridine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] The introduction of halogen atoms, such as chlorine and iodine, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

  • Anticancer Activity: Certain naphthyridine derivatives have demonstrated promising potential as anticancer agents, potentially through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2]

  • Antimicrobial and Antibacterial Agents: The 1,8-naphthyridine core is a key feature of several antibacterial drugs, including nalidixic acid.[1] Halogenated derivatives may offer a strategy to overcome existing antibiotic resistance.

  • Neurological and Psychotropic Applications: Some naphthyridine derivatives have been investigated for their effects on the central nervous system. For instance, a tetrahydropyrido derivative of naphthyridine has been identified as a potential inhibitor of the human serotonin transporter (hSERT), suggesting its utility in the treatment of depression.[10]

Quantitative Data Summary

The following tables summarize various reaction conditions and yields for the Friedländer synthesis of 1,8-naphthyridine derivatives, which are structurally analogous to the products expected from 2-amino-nicotinaldehyde derivatives. These conditions can be adapted for reactions with this compound.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [1][10]

EntryActive Methylene CompoundTime (h)Yield (%)
1Acetone699
2Cyclohexanone698
3Acetophenone895

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis [1]

EntryActive Methylene CompoundTime (min)Yield (%)
1Ethyl acetoacetate394
2Acetylacetone492
3Cyclohexanone590

Table 3: Ionic Liquid [Bmmim][Im] Catalyzed Synthesis [8]

EntryActive Methylene CompoundTemperature (°C)Time (h)Yield (%)
12-Phenylacetophenone802490
2Cyclohexanone802475
32-Methylcyclohexanone802472

Experimental Protocols

The following are detailed protocols for the Friedländer annulation to synthesize substituted naphthyridines. These can serve as a starting point for the reaction with 2-amino-chloro-iodonicotinaldehyde derivatives.

Protocol 1: Environmentally Friendly Synthesis in Water using Choline Hydroxide[1][10][11]

This protocol describes a one-step, environmentally benign synthesis of 1,8-naphthyridines in an aqueous medium.

Materials:

  • 2-Amino-nicotinaldehyde derivative (e.g., 2-amino-4-iodonicotinaldehyde, assuming the chloro- derivative is aminated for the reaction)

  • Active methylene compound (e.g., acetone, cyclohexanone, acetophenone)

  • Choline hydroxide (ChOH) solution (45 wt % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-nicotinaldehyde derivative (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for approximately 6-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[11]

Protocol 2: Rapid Solvent-Free Synthesis using CeCl₃·7H₂O[1]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.

Materials:

  • 2-Amino-nicotinaldehyde derivative

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Ethyl acetate and hexane for purification

Procedure:

  • Place an equimolar mixture of the 2-amino-nicotinaldehyde derivative (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for 3-6 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Protocol 3: Ionic Liquid-Catalyzed Synthesis[8]

This protocol utilizes a basic ionic liquid as both the catalyst and the solvent.

Materials:

  • 2-Amino-nicotinaldehyde derivative

  • Active methylene compound

  • 1,3-Bis(1-methyl-1H-imidazol-3-ium-3-yl)propane di-bromide ([Bmmim][Im]) or similar basic ionic liquid

  • Schlenk reaction bottle

  • Magnetic stirrer

  • Ethyl ether and deionized water for extraction

Procedure:

  • In a Schlenk reaction bottle, combine the 2-amino-nicotinaldehyde derivative (0.6 mmol) and the active methylene compound (1 mmol) in the ionic liquid (5 mL).

  • Stir the mixture at 80 °C for 24 hours.

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.

  • Separate the ethyl ether layer and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography.[8]

Visualizations

Reaction Mechanism and Experimental Workflow

Friedlander_Annulation cluster_reactants Reactants cluster_reaction Friedländer Annulation cluster_product Product & Purification A 2-Amino-nicotinaldehyde Derivative C Aldol-type Condensation A->C B Active Methylene Compound B->C D Intramolecular Cyclization C->D Base or Acid Catalyst E Dehydration D->E F Halogenated Naphthyridine E->F G Purification (Crystallization/ Chromatography) F->G

Caption: General mechanism and workflow of the Friedländer annulation.

Potential Signaling Pathway in Cancer

The following diagram illustrates a simplified signaling pathway that is often dysregulated in cancer and can be a target for novel therapeutics like halogenated naphthyridines.

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Potential Drug Target RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Halogenated Naphthyridine Derivative Drug->MEK Drug->AKT

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways in cancer.

References

Application Notes: Synthesis of Janus Kinase (JAK) Inhibitors Utilizing 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and prospective protocols for the use of 2-Chloro-4-iodonicotinaldehyde as a key starting material in the synthesis of Janus kinase (JAK) inhibitors. The focus is on the construction of the pyrrolo[2,3-d]pyrimidine scaffold, a core heterocyclic system present in numerous clinically approved and investigational JAK inhibitors.

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling. This signaling cascade, known as the JAK-STAT pathway, is essential for a multitude of cellular processes, including immune response, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, small molecule inhibitors of JAKs have emerged as a significant class of therapeutics.

Many potent and selective JAK inhibitors, such as tofacitinib, ruxolitinib, and upadacitinib, share a common pyrrolo[2,3-d]pyrimidine core structure. This heterocyclic scaffold serves as a crucial pharmacophore that mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site. The strategic functionalization of this core is key to achieving desired potency and selectivity profiles.

While various synthetic routes to the pyrrolo[2,3-d]pyrimidine core have been reported, this document outlines a prospective application of the versatile building block, this compound, for its construction. The presence of an aldehyde, a chloro group, and an iodo group on the pyridine ring offers multiple reactive handles for a convergent and flexible synthetic strategy.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth. JAK inhibitors block this signaling cascade by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Cytokine Binding JAK JAK Receptor->JAK 2. Receptor Association STAT STAT Receptor->STAT 5. STAT Recruitment P-JAK P-JAK JAK->P-JAK 3. Autophosphorylation & Activation P-JAK->Receptor 4. Receptor Phosphorylation P-STAT P-STAT STAT->P-STAT 6. STAT Phosphorylation by P-JAK STAT_dimer STAT Dimer P-STAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 9. Gene Regulation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->P-JAK Inhibition Synthetic_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Start This compound Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Start->Step1 Intermediate1 2-Chloro-4-((trimethylsilyl)ethynyl)nicotinaldehyde Step1->Intermediate1 Step2 Desilylation & Cyclization (Base, e.g., K2CO3) Intermediate2 7H-Pyrrolo[3,2-c]pyridine-6-carbaldehyde Step2->Intermediate2 Step3 Ammoxidation (NH2OH·HCl, formic acid) Intermediate3 7H-Pyrrolo[3,2-c]pyridine-6-carbonitrile Step3->Intermediate3 Step4 Guanidine Cyclization (Guanidine, base) Product 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (JAK Inhibitor Core) Step4->Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the regioselective functionalization of 2-chloro-4-iodonicotinaldehyde via palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective substitution at the 4-position of the pyridine ring, making this substrate a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Regioselectivity

The palladium-catalyzed cross-coupling reactions of this compound are expected to be highly regioselective. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step in the catalytic cycle. The C-I bond is significantly weaker and more reactive than the C-Cl bond, leading to preferential reaction at the 4-position. This allows for the selective introduction of various substituents at this position while leaving the 2-chloro group available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
22-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901680-90
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801090-98
43-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF110875-85

Note: The data presented are representative yields for Suzuki-Miyaura couplings of similar aryl iodides and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 8-16 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-chloronicotinaldehyde.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product: 4-Aryl-2-chloronicotinaldehyde Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted nicotinaldehydes. This reaction is expected to occur selectively at the C4-position of this compound when reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60480-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineAcetonitrile60285-95
31-HexynePdCl₂(dppf) (3)CuI (6)PiperidineDMF70675-85
4EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane80588-96

Note: The data presented are representative yields for Sonogashira couplings of similar aryl iodides and may vary for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine, 3.0 equiv)

  • Degassed solvent (e.g., THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the degassed solvent (10 mL) and the base (3.0 mmol). Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite, washing the pad with diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-alkynyl-2-chloronicotinaldehyde.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Pd Catalyst & CuI - Base Inert Establish Inert Atmosphere (Ar) Reagents->Inert Solvent_Alkyne Add Degassed Solvent and Terminal Alkyne Inert->Solvent_Alkyne Stir Stir at Reaction Temperature Solvent_Alkyne->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Product: 4-Alkynyl-2-chloronicotinaldehyde Purify->Product

Sonogashira Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction allows for the introduction of vinyl groups at the 4-position of this compound, which can be further functionalized.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NAcetonitrile1001870-80
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF1201265-75
3Ethylene (gas)Pd(OAc)₂ (5)PPh₃ (10)NaOAcDMA1302460-70
4Methyl methacrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1101675-85

Note: The data presented are representative yields for Heck reactions of similar aryl iodides and may vary for this compound. No specific examples for this substrate were found in the literature.

Experimental Protocol: Heck Reaction

This protocol is a general procedure adapted for the Heck reaction of this compound, as no specific literature protocol was identified for this substrate.

Materials:

  • This compound

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Solvent (e.g., acetonitrile)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a sealable pressure tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Reagent Addition: Add the solvent (5 mL), the alkene (1.5 mmol), and the base (2.0 mmol).

  • Sealing and Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 4-vinyl-2-chloronicotinaldehyde.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants in Pressure Tube: - this compound - Alkene - Pd Catalyst & Ligand - Base & Solvent Seal Seal Pressure Tube Reagents->Seal Heat Heat and Stir Seal->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute with Water and Extract Cool->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product: 4-Vinyl-2-chloronicotinaldehyde Purify->Product

Heck Reaction Experimental Workflow

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodonicotinaldehyde is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel bioactive compounds. The presence of an aldehyde, a chloro substituent, and a highly reactive iodo group on the pyridine ring allows for a variety of selective chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, leveraging the unique reactivity of this starting material. The differential reactivity of the C-I and C-Cl bonds, where the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, enables sequential functionalization, offering a pathway to complex molecular architectures. The aldehyde group serves as a handle for condensation and multicomponent reactions to construct diverse heterocyclic scaffolds.

Key Synthetic Applications

The strategic positioning of the reactive sites on the this compound scaffold allows for a range of synthetic transformations to build libraries of potentially bioactive molecules. The primary applications include:

  • Selective Cross-Coupling Reactions: The disparity in reactivity between the aryl-iodide and aryl-chloride bonds allows for selective Suzuki-Miyaura and Sonogashira couplings at the 4-position. This enables the introduction of various aryl, heteroaryl, or alkynyl moieties, which are common features in kinase inhibitors and other targeted therapies.

  • Multicomponent Reactions (MCRs): The aldehyde functionality is an excellent electrophile for participating in MCRs, such as the Biginelli reaction, to construct complex heterocyclic systems like dihydropyrimidines in a single step. These scaffolds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

  • Wittig Reaction and Subsequent Cyclizations: The aldehyde can be readily converted to an alkene using the Wittig reaction. The resulting styrylpyridine derivatives can then undergo further cyclization reactions to generate fused heterocyclic systems.

  • Pictet-Spengler Reaction: Following initial functionalization, the aldehyde can be used in Pictet-Spengler reactions with β-arylethylamines, such as tryptamine, to construct tetrahydro-β-carboline frameworks, which are core structures in many alkaloids and neurologically active compounds.

Data Presentation: Exemplary Bioactive Heterocycles

The following tables summarize quantitative data for representative classes of bioactive heterocycles that can be synthesized from this compound and its derivatives.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[1]
C09 TRKA57[1]
C10 TRKA26[1]

Table 2: Antiproliferative Activity of 2,4-Pyrimidinediamine Derivatives

Compound IDCell LineIC50 (nM)Target(s)Reference
12a H222811ALK, HDAC1[2]

Table 3: Antimicrobial Activity of Dihydropyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1 E. coli12.5[3]
Compound 3 S. aureus25[3]
Compound 10 A. baumannii15.62[4]
Compound 16 A. baumannii15.62[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol describes the selective palladium-catalyzed coupling of an arylboronic acid to the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloronicotinaldehyde product.

Protocol 2: Sonogashira Coupling at the 4-Position

This protocol details the palladium and copper co-catalyzed coupling of a terminal alkyne to the 4-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.015 eq).

  • Solvent and Base Addition: Add anhydrous THF followed by triethylamine (2.5 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the precipitated salts.

  • Washing: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-2-chloronicotinaldehyde.

Protocol 3: Biginelli Multicomponent Reaction for Dihydropyrimidine Synthesis

This protocol describes a one-pot synthesis of a dihydropyrimidine derivative using the aldehyde functionality of a 4-substituted-2-chloronicotinaldehyde.

Materials:

  • 4-Aryl-2-chloronicotinaldehyde (from Protocol 1)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • Catalyst (e.g., p-toluenesulfonic acid, molecular iodine, or a Lewis acid) (10-20 mol%)

  • Ethanol or Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-2-chloronicotinaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalyst Addition: Add the catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidine derivative.

Mandatory Visualizations

Reaction Pathway for Sequential Functionalization

G start This compound suzuki_product 4-Aryl-2-chloronicotinaldehyde start->suzuki_product Suzuki Coupling (ArB(OH)2, Pd catalyst) sonogashira_product 4-Alkynyl-2-chloronicotinaldehyde start->sonogashira_product Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) biginelli_product Bioactive Dihydropyrimidine suzuki_product->biginelli_product Biginelli Reaction (Urea, β-ketoester) fused_heterocycle Fused Bioactive Heterocycle sonogashira_product->fused_heterocycle Cyclization (e.g., Annulation)

Caption: Sequential functionalization of this compound.

Experimental Workflow for Suzuki Coupling and Purification

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification setup Combine Reactants: - this compound - Arylboronic acid - Base (K2CO3) - Pd(PPh3)4 inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent heat Heat and Stir (80-100 °C, 2-12h) solvent->heat cool Cool to RT heat->cool Monitor by TLC/LC-MS quench Dilute with EtOAc/H2O cool->quench extract Separate Layers Extract Aqueous Phase quench->extract dry Combine, Wash, Dry, and Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product 4-Aryl-2-chloronicotinaldehyde purify->final_product Isolate Pure Product

Caption: Workflow for Suzuki-Miyaura coupling and product purification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive heterocycles. The protocols and application notes provided herein offer a robust framework for researchers to explore the synthetic potential of this building block. The ability to perform selective, sequential reactions opens up avenues for the creation of diverse chemical libraries for drug discovery programs, particularly in the areas of oncology and infectious diseases. Further exploration of multicomponent reactions and novel cyclization strategies starting from this scaffold is encouraged to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodonicotinaldehyde with Organoboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the selective Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-iodonicotinaldehyde with a variety of organoboronic acids. This reaction is a powerful tool for the synthesis of 2-chloro-4-aryl/heteroarylnicotinaldehyde derivatives, which are valuable intermediates in medicinal chemistry and drug development.

The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in the starting material allows for a highly regioselective coupling at the 4-position. The C-I bond, being weaker, preferentially undergoes oxidative addition to the palladium catalyst, leaving the C-Cl bond intact for potential subsequent transformations. The presence of the aldehyde group at the 3-position is well-tolerated under the described reaction conditions.

Data Presentation

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound with various organoboronic acids. The data is compiled from analogous reactions reported in the scientific literature for similar dihalogenated pyridine systems and serves as a guideline for expected outcomes.

EntryOrganoboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylnicotinaldehyde92
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)nicotinaldehyde88
33-Tolylboronic acid2-Chloro-4-(3-tolyl)nicotinaldehyde90
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)nicotinaldehyde85
52-Thiopheneboronic acid2-Chloro-4-(thiophen-2-yl)nicotinaldehyde78
63-Pyridinylboronic acid2-Chloro-4-(pyridin-3-yl)nicotinaldehyde75

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired organoboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-aryl/heteroarylnicotinaldehyde.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Product 2-Chloro-4-arylnicotinaldehyde (R¹-R²) RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2B Organoboronic Acid (R²-B(OH)₂) R2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Organoboronic Acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvents Add Anhydrous Dioxane and Degassed Water inert->solvents reaction Heat Reaction Mixture (80-90 °C) solvents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with EtOAc and Water - Separate Layers - Wash and Dry Organic Phase monitoring->workup Reaction Complete purification Purification: - Concentrate under reduced pressure - Flash Column Chromatography workup->purification product Pure 2-Chloro-4-arylnicotinaldehyde purification->product

Caption: A schematic overview of the experimental workflow.

Protecting Group Strategies for the Aldehyde in 2-Chloro-4-iodonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The aldehyde functional group is highly reactive and susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. In the context of 2-Chloro-4-iodonicotinaldehyde, a versatile building block in organic synthesis, the aldehyde must often be temporarily masked to allow for selective reactions at other positions of the pyridine ring, such as Suzuki-Miyaura cross-coupling at the iodo-position. This document provides detailed application notes and experimental protocols for the protection of the aldehyde group in this compound as an acetal, a robust and widely used protecting group, and its subsequent deprotection.

Overview of Aldehyde Protection

The most common and effective strategy for protecting aldehydes is their conversion to acetals. Acetals are stable under neutral, basic, and nucleophilic conditions, making them ideal for reactions involving organometallics, hydrides, and strong bases.[1][2][3] The formation of an acetal is a reversible process, typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst.[1][3] The equilibrium is driven towards the acetal by removing water, often using a Dean-Stark apparatus or a dehydrating agent.[2] Deprotection is readily accomplished by acid-catalyzed hydrolysis.[1][3]

For this compound, two common acetal protecting groups are the diethyl acetal and the cyclic 1,3-dioxolane. The choice between them may depend on the specific reaction conditions of the subsequent steps and the desired stability of the protecting group.

Experimental Protocols

Protocol 1: Protection of this compound as a Diethyl Acetal

This protocol describes the formation of 2-chloro-3-(diethoxymethyl)-4-iodopyridine.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane (DCM) or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 - 2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding anhydrous sodium bicarbonate or triethylamine until the pH is neutral.

  • Remove the solvent and excess reagents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-(diethoxymethyl)-4-iodopyridine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of 2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine.

Materials:

  • This compound

  • Ethylene glycol

  • Toluene or benzene

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or another suitable extraction solvent

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add ethylene glycol (1.2 - 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when no more water is collected (usually 3-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-chloro-3-(1,3-dioxolan-2-yl)-4-iodopyridine can be purified by crystallization or column chromatography on silica gel.

Protocol 3: Deprotection of the Acetal Group

This protocol describes the regeneration of the aldehyde from its acetal protected form.

Materials:

  • Acetal-protected this compound

  • Acetone

  • Water

  • Hydrochloric acid (1M HCl) or another suitable acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate or another suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetal-protected this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1M hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the deprotected this compound.

  • Purify by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes typical conditions and yields for the protection and deprotection of various aromatic aldehydes, which can serve as a reference for optimizing the reactions of this compound.

SubstrateProtecting GroupProtection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
BenzaldehydeDiethyl AcetalEtOH, HC(OEt)₃, cat. I₂95Acetone, H₂O, cat. I₂98General Method
4-Nitrobenzaldehyde1,3-DioxolaneEthylene glycol, Toluene, p-TsOH, reflux92Acetone, H₂O, 1M HCl, rt95General Method
2-NaphthaldehydeDiethyl AcetalEtOH, HC(OEt)₃, cat. p-TsOH90THF, H₂O, cat. H₂SO₄93General Method
Pyridine-3-carboxaldehyde1,3-DioxolaneEthylene glycol, Benzene, p-TsOH, reflux88Acetone, H₂O, Amberlyst-1591General Method

Visualization of the Protecting Group Strategy

The following diagram illustrates the workflow of the protecting group strategy for a subsequent Suzuki-Miyaura cross-coupling reaction.

ProtectingGroupStrategy Start This compound Protected Acetal-Protected Aldehyde (e.g., Diethyl Acetal or 1,3-Dioxolane) Start->Protected Protection (e.g., EtOH, H+) Coupled Suzuki Coupling Product (Acetal-Protected) Protected->Coupled Suzuki-Miyaura Coupling (Pd catalyst, Base, Boronic Acid) FinalProduct Final Product (Deprotected Aldehyde) Coupled->FinalProduct Deprotection (H₃O+)

Caption: General workflow for the protection of this compound, followed by Suzuki-Miyaura coupling and deprotection.

This logical flow diagram illustrates the key stages in a synthetic sequence where aldehyde protection is crucial.

ExperimentalWorkflow cluster_protection Protection Step cluster_suzuki Suzuki-Miyaura Coupling cluster_deprotection Deprotection Step Start_Mol This compound Reaction_P Reflux with Water Removal Start_Mol->Reaction_P Reagents_P Alcohol/Diol + Acid Catalyst Reagents_P->Reaction_P Workup_P Neutralization & Extraction Reaction_P->Workup_P Protected_Mol Protected Aldehyde Workup_P->Protected_Mol Protected_Mol_In Protected Aldehyde Reaction_S Inert Atmosphere, Heat Protected_Mol_In->Reaction_S Reagents_S Boronic Acid + Pd Catalyst + Base Reagents_S->Reaction_S Workup_S Extraction & Purification Reaction_S->Workup_S Coupled_Mol Coupled Product Workup_S->Coupled_Mol Coupled_Mol_In Coupled Product Reaction_D Stir at Room Temperature Coupled_Mol_In->Reaction_D Reagents_D Aqueous Acid Reagents_D->Reaction_D Workup_D Neutralization & Extraction Reaction_D->Workup_D Final_Mol Final Product Workup_D->Final_Mol

Caption: Detailed experimental workflow for the synthesis of a Suzuki-coupled product from this compound using an acetal protecting group strategy.

References

One-Pot Synthesis of Poly-Substituted Quinolines Using 2-Chloro-4-iodonicotinaldehyde: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of poly-substituted quinolines, beginning with 2-Chloro-4-iodonicotinaldehyde. This method offers a streamlined and efficient route to novel azaquinoline scaffolds, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The protocol is based on a modified Friedländer annulation, involving the in-situ reduction of a nitro precursor followed by cyclocondensation with active methylene compounds. These synthesized quinolines are presented as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.

Introduction

Quinolines and their nitrogen-containing heterocyclic analogues, azaquinolines (naphthyridines), are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents. Their planar structure allows for intercalation with DNA, and their diverse substitution patterns enable fine-tuning of their biological activity. Poly-substituted quinolines, particularly those bearing halogens, have demonstrated potent anticancer activities. The target compound class, poly-substituted azaquinolines derived from this compound, holds promise for the development of novel kinase inhibitors.

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline and quinazoline-based molecules have been identified as potent inhibitors of this pathway, demonstrating the therapeutic potential of this scaffold.[1][2][3][4][5][6][7][8]

This document outlines a robust one-pot synthesis protocol, presents relevant quantitative data for the synthesis of analogous compounds, and visualizes the proposed synthetic workflow and the targeted biological pathway.

Data Presentation

The following tables summarize representative yields for the one-pot Friedländer synthesis of substituted quinolines from analogous halogenated 2-aminobenzaldehydes and various active methylene compounds. This data provides an expected range of efficiency for the synthesis of poly-substituted azaquinolines from 2-amino-4-iodonicotinaldehyde.

Table 1: One-Pot Synthesis of Halogenated Quinolines from 2-Amino-5-chlorobenzaldehyde

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone6-Chloro-4-methylquinoline1285
2Acetophenone6-Chloro-2-phenylquinoline1692
3Ethyl acetoacetateEthyl 6-chloro-4-methylquinoline-2-carboxylate1088
4Cyclohexanone7-Chloro-1,2,3,4-tetrahydroacridine1875
5Diethyl malonateEthyl 6-chloro-4-hydroxyquinoline-2-carboxylate1482

Table 2: One-Pot Synthesis of Substituted Quinolines from 2-Amino-3,5-dibromobenzaldehyde

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Propiophenone6,8-Dibromo-2-methyl-3-phenylquinoline1489
24-Methoxyacetophenone6,8-Dibromo-2-(4-methoxyphenyl)quinoline1691
31,3-Indandione7,9-Dibromo-11H-indeno[1,2-b]quinoline1284
4Dimedone9,11-Dibromo-3,3-dimethyl-1,2,3,4-tetrahydroacridine-1-one2078
5Malononitrile2-Amino-6,8-dibromoquinoline-3-carbonitrile895

Experimental Protocols

Protocol 1: One-Pot Synthesis of Poly-Substituted Azaquinolines

This protocol describes a general procedure for the one-pot synthesis of poly-substituted azaquinolines starting from a nitro-precursor of this compound.

Materials:

  • 2-Chloro-4-iodo-3-nitropyridine-5-carbaldehyde

  • Active methylene compound (e.g., ketone, β-ketoester)

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Chloro-4-iodo-3-nitropyridine-5-carbaldehyde (1.0 eq) in ethanol, add iron powder (5.0 eq).

  • Slowly add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).

  • Once the reduction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add the active methylene compound (1.2 eq) to the mixture.

  • Add a solution of KOH (2.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the formation of the quinoline product by TLC (typically 8-16 hours).

  • After completion, cool the reaction to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired poly-substituted azaquinoline.

Protocol 2: In Vitro PI3K Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized azaquinolines against PI3K.

Materials:

  • Synthesized azaquinoline compounds

  • PI3K enzyme (e.g., PI3Kα)

  • PIP2 (substrate)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized azaquinoline compounds in DMSO.

  • In a 96-well plate, add the PI3K enzyme, kinase buffer, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization

Synthetic Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Product 2_Chloro_4_iodo_3_nitropyridine_5_carbaldehyde 2-Chloro-4-iodo-3-nitropyridine- 5-carbaldehyde Reduction In-situ Reduction (Fe / cat. HCl, EtOH, Reflux) 2_Chloro_4_iodo_3_nitropyridine_5_carbaldehyde->Reduction Active_Methylene_Compound Active Methylene Compound (R-CO-CH₂-R') Condensation Friedländer Annulation (KOH, EtOH, Reflux) Active_Methylene_Compound->Condensation Reduction->Condensation Intermediate: 2-Amino-4-iodonicotinaldehyde Poly_substituted_Azaquinoline Poly-substituted Azaquinoline Condensation->Poly_substituted_Azaquinoline

Caption: One-pot synthesis of poly-substituted azaquinolines.

Proposed Biological Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Azaquinoline Synthesized Azaquinoline Azaquinoline->PI3K Inhibition Azaquinoline->Akt Inhibition Azaquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by synthesized azaquinolines.

Conclusion

The one-pot synthesis of poly-substituted azaquinolines from this compound via a modified Friedländer reaction presents an efficient and versatile strategy for accessing novel chemical entities with significant therapeutic potential. The resulting compounds are promising candidates for the development of anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of molecules. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the pharmacological properties of these novel azaquinolines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of 2-chloro-4-iodonicotinaldehyde. The primary challenge with this substrate is achieving high-yield, regioselective coupling at the C-4 position (C-I bond) while preserving the C-2 chloro group for subsequent synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no product yield. What are the most common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue when working with challenging heteroaryl halides.[1] The problem can typically be traced back to one or more key reaction components. A systematic evaluation is the best approach.[1]

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the carbon-halide bond.[1][2] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this type of substrate.[1]

    • Recommendation: Switch to a more active catalytic system. Modern electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[1][3] Using air-stable pre-catalysts (e.g., XPhos Pd G3) can also improve reliability by ensuring the efficient generation of the active Pd(0) species.[4][5]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, particularly in Suzuki-Miyaura couplings.[6][7] Its strength, solubility, and steric properties are important factors.[1]

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]

  • Inappropriate Solvent System: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an aprotic organic solvent and water is often optimal for Suzuki reactions.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][8] Ensure solvents are anhydrous (if required by the specific coupling type) and thoroughly degassed.[9]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to rapid deactivation.[1]

    • Recommendation: Ensure all solvents and reagents are rigorously deoxygenated. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][10] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[10]

Q2: How can I ensure selective coupling at the C-4 (iodo) position and avoid reaction at the C-2 (chloro) position?

A2: Achieving high regioselectivity is the primary goal with this substrate. The selectivity is governed by the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[9]

  • Exploit Reactivity Difference: The C-I bond is much weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the C-Cl bond.[9]

  • Control Reaction Conditions: To favor selective mono-coupling at the iodo position, use mild reaction conditions. This includes using a highly active catalyst at a lower temperature and for a shorter reaction time.[9]

  • Monitor Reaction Progress: Closely monitor the reaction's progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent reaction at the C-Cl bond, which can occur at higher temperatures or with prolonged reaction times.[9]

Q3: I'm observing significant side products like homocoupling or hydro-dehalogenation. What causes this and how can I minimize them?

A3: Side reactions reduce the yield of the desired product and complicate purification.

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction involves the coupling of two molecules of the organometallic reagent or two molecules of the aryl halide. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Rigorous degassing of all solvents and maintaining a positive pressure of an inert atmosphere (Argon or Nitrogen) is critical to minimize oxygen contamination.[1]

  • Protodeboronation (in Suzuki Coupling): This occurs when the C-B bond of the boronic acid is cleaved by a proton source (often water or acidic impurities), replacing the halogen on the substrate with a hydrogen atom.[1]

    • Solution: Use anhydrous solvents and reagents if possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also enhance stability against protodeboronation.[1]

Q4: Which specific palladium catalyst and ligand system is recommended to start with for this substrate?

A4: For a challenging heteroaryl substrate like this compound, starting with a proven, highly active catalyst system is crucial.

  • Recommended System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand such as SPhos or XPhos is an excellent starting point.[1]

  • Pre-catalyst Advantage: For greater convenience and reproducibility, using a commercially available palladium pre-catalyst like SPhos Pd G3 or XPhos Pd G3 is highly recommended. These are air-stable complexes that reliably generate the active Pd(0) catalyst in situ.[4][11]

  • Ligand Choice Rationale: Electron-rich and sterically hindered ligands accelerate the rate-determining oxidative addition step and facilitate the final reductive elimination step, improving overall catalyst turnover and reaction efficiency.[2][11]

Q5: What are the essential best practices for setting up the reaction to ensure success and reproducibility?

A5: Meticulous experimental technique is paramount in palladium catalysis.

  • Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (Argon or Nitrogen). Use Schlenk line or glovebox techniques.[9]

  • Dry and Degassed Solvents: Use anhydrous grade solvents and ensure they are thoroughly degassed prior to use.[10]

  • Reagent Quality: Use fresh, high-purity reagents. Boronic acids can degrade over time; check their quality or consider using more stable boronate esters.[12] The palladium catalyst and ligands should not be old or appear degraded.[10]

  • Proper Mixing: Ensure adequate stirring, especially for heterogeneous mixtures involving inorganic bases, to facilitate efficient reaction.

Troubleshooting Guides and Data
Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product conversion.

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the system rigorously degassed? start->q1 a1_yes Degas solvents/reagents thoroughly. Use Schlenk/glovebox technique. q1->a1_yes No q2 Is the catalyst system active enough? q1->q2 Yes a1_yes->q2 a2_yes Switch to Buchwald ligands (SPhos, XPhos) or an NHC ligand system. Use an air-stable precatalyst (e.g., G3). q2->a2_yes No q3 Is the base effective? q2->q3 Yes a2_yes->q3 a3_yes Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3, K2CO3). q3->a3_yes No q4 Is the reaction temperature and time sufficient? q3->q4 Yes a3_yes->q4 a4_yes Increase temperature incrementally (e.g., from 80°C to 110°C). Monitor reaction over a longer period. q4->a4_yes No end_node Re-evaluate substrate/reagent purity and consider alternative coupling method. q4->end_node Yes a4_yes->end_node

Caption: A logical workflow for troubleshooting a low-yield cross-coupling reaction.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table summarizes recommended starting parameters for the selective Suzuki-Miyaura coupling at the C-4 position of this compound. Optimization will likely be necessary for different coupling partners.

ParameterRecommendationRationale / Comments
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Organoboron Reagent1.1 - 1.5 equivalents
Palladium Source Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)Pre-catalysts are often more reliable.[5]
Ligand SPhos or XPhos (1.1 - 1.2 mol eq. to Pd)Bulky, electron-rich ligands accelerate catalysis.[1][2]
Pre-catalyst (Alternative) XPhos Pd G3 (1-2 mol%)Air-stable and provides reliable results.[4][11]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Strong, non-nucleophilic bases are effective.[1]
Solvent System 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 ratio)Aprotic solvent with water often improves base solubility and kinetics.[1][8]
Temperature 80 - 110 °CStart lower to ensure selectivity; increase if reactivity is low.[9]
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation by oxygen.[1]
Experimental Protocols & Visualizations
General Protocol for Selective Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for performing a selective cross-coupling at the C-4 iodo position.

  • Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inerting the Vessel: Seal the vessel and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). If using a pre-catalyst, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe. The mixture should be stirred.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Visualizing Key Concepts

Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(I) pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L(Ar') pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product aryl_halide Ar-I aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Selectivity_Pathway SM This compound + Ar-B(OH)₂ P1 DESIRED PRODUCT 2-Chloro-4-aryl-nicotinaldehyde SM->P1 C-I Activation (Favored) Mild Conditions: Lower Temp, Shorter Time P2 SIDE PRODUCT 2-Aryl-4-iodo-nicotinaldehyde (or Di-arylated Product) SM->P2 C-Cl Activation (Disfavored) Harsh Conditions: Higher Temp, Longer Time

Caption: Reaction pathway showing desired vs. undesired regioselectivity.

References

troubleshooting low yield in Sonogashira coupling with 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Sonogashira coupling reactions, with a specific focus on the substrate 2-Chloro-4-iodonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with this compound is resulting in a low yield. What are the most common initial checks?

A1: When encountering low yields with this substrate, the primary aspects to verify are the quality of your reagents, the integrity of your catalyst, and the reaction setup. Given that this compound has two different halogen atoms, the reaction should selectively occur at the more reactive C-I bond.[1][2] If this is not happening efficiently, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active and have not degraded.

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition (observed as a black precipitate of palladium black) and promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] It is crucial to maintain a strictly inert atmosphere (argon or nitrogen).

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproduct. How can this be minimized?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[4][5] These methods often require specific ligands to facilitate the catalytic cycle without copper.

  • Slow Alkyne Addition: In some cases, adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

Q3: The reaction is not proceeding at all, and I am recovering my starting materials. What are the likely causes?

A3: A complete lack of reactivity often points to fundamental issues with the reaction conditions or catalyst system. Key areas to investigate include:

  • Insufficiently Active Catalyst: Standard palladium catalysts may not be optimal for electron-deficient substrates like substituted pyridines. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance catalyst activity.

  • Inappropriate Reaction Temperature: While Sonogashira couplings are known for mild conditions, less reactive substrates may require heating to overcome the activation energy for oxidative addition.[6]

  • Base Selection: The choice of base is critical for deprotonating the terminal alkyne. Ensure the base is strong enough and not sterically hindered. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃ for copper-free systems.[4][7]

Q4: Should I be concerned about a reaction at the C-Cl bond of this compound?

A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[2] Therefore, the Sonogashira coupling should occur selectively at the C-I bond. However, under harsh reaction conditions (e.g., high temperatures for prolonged periods), you might observe some reactivity at the C-Cl bond. If you are aiming for monosubstitution, it is important to carefully monitor the reaction progress and optimize the conditions to favor the selective coupling at the iodine position.

Troubleshooting Guides

Low to No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium catalyst and copper(I) iodide (if applicable). Consider using a more robust, air-stable precatalyst. Ensure phosphine ligands have not been oxidized.
Insufficiently Reactive Conditions Increase the reaction temperature in increments (e.g., from room temperature to 60-80 °C). Consider switching to a higher-boiling solvent like DMF or 1,4-dioxane.
Inappropriate Ligand For electron-deficient substrates, switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition.
Poorly Chosen Base Switch to a stronger or less hindered base. For copper-free systems, inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective.[7]
Reagent/Solvent Impurity Ensure solvents are anhydrous and thoroughly degassed. Distill liquid bases like triethylamine before use.
Significant Alkyne Homocoupling (Glaser Product)
Possible Cause Troubleshooting Step
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents.
High Copper(I) Concentration Reduce the loading of the Cu(I) co-catalyst.
Slow Cross-Coupling If the desired reaction is slow, the competing homocoupling can dominate. Address the slow reaction rate using the steps outlined in the "Low to No Product Yield" table.
Inherent Alkyne Reactivity Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[4][5]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for Sonogashira couplings of iodo-pyridines, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Effect of Catalyst System on Sonogashira Coupling of Halopyridines

Catalyst / LigandSubstrateAlkyneBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ / CuI4-iodopyridinePhenylacetyleneEt₃NTHFRT~85-95
PdCl₂(PPh₃)₂ / CuI2-bromo-4-iodopyridinePhenylacetyleneEt₃N / DIPEADMF60~80-90 (at I)[2]
Pd(P(t-Bu)₃)₂2-bromo-4-iodopyridinePhenylacetyleneK₂CO₃Toluene100~75-85 (at I, copper-free)[2]
Pd(OAc)₂ / XPhos / CuI4-chloropyridinePhenylacetyleneCs₂CO₃1,4-Dioxane100~70-80

Yields are indicative and can vary based on the specific alkyne and precise reaction conditions.

Table 2: Influence of Base and Solvent in Copper-Free Sonogashira Reactions

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(CH₃CN)₂Cl₂cataCXium ACs₂CO₃2-MeTHFRT~95-99[7]
Pd(CH₃CN)₂Cl₂cataCXium AK₃PO₄1,4-DioxaneRT~52[7]
PdCl₂(PPh₃)₂-TBAF(solvent-free)80~90-98[5]
Pd₂(dba)₃-TMPDMSORT~97

Yields reported for various aryl halides and may serve as a reference.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general starting point for the Sonogashira coupling of this compound, with selective reaction at the iodine position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to avoid alkyne homocoupling side products.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂ (2 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%))

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst/precatalyst, ligand (if separate), and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield or No Reaction check_reagents Verify Reagent Quality (Purity, Anhydrous, Degassed) start->check_reagents check_catalyst Evaluate Catalyst System (Activity, Ligand Choice) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Solvent, Base) start->check_conditions side_reactions Check for Side Reactions (Homocoupling, Decomposition) start->side_reactions optimize_catalyst Optimize Catalyst: - Use fresh catalyst/ligand - Switch to bulky, e⁻-rich ligand - Increase catalyst loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Increase temperature - Change solvent - Use a stronger base check_conditions->optimize_conditions minimize_side_reactions Minimize Side Reactions: - Use copper-free protocol - Ensure inert atmosphere - Slow alkyne addition side_reactions->minimize_side_reactions success Improved Yield optimize_catalyst->success optimize_conditions->success minimize_side_reactions->success

Caption: A logical workflow for troubleshooting low yield in Sonogashira coupling.

Sonogashira_Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle (if applicable) cluster_homo Glaser Homocoupling (Side Reaction) pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Product (Ar-C≡C-R) cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide cu_acetylide->transmetalation → to Pd Cycle cu_acetylide_homo Cu(I)-C≡C-R alkyne R-C≡C-H alkyne->cu_acetylide + Base dimer R-C≡C-C≡C-R cu_acetylide_homo->dimer O₂

Caption: The catalytic cycles of the Sonogashira reaction and the competing homocoupling pathway.

References

Technical Support Center: 2-Chloro-4-iodonicotinaldehyde in Palladium Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Chloro-4-iodonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, troubleshooting strategies, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in palladium cross-coupling reactions with this compound?

A1: The carbon-iodine (C-I) bond at the 4-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[1][2] Therefore, selective coupling at the C-4 position is the expected outcome under standard conditions, leaving the C-Cl bond intact for potential subsequent transformations.

Q2: What is the most common side reaction I should be aware of?

A2: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling, or terminal alkyne in Sonogashira coupling) is a frequently encountered side reaction.[3][4] This typically occurs due to suboptimal reaction conditions, the presence of oxygen, or issues with catalyst activity.

Q3: My reaction is producing the de-iodinated starting material (2-chloronicotinaldehyde). What causes this?

A3: This side reaction is known as hydrodehalogenation (or dehalogenation). It can occur when the palladium complex, after oxidative addition to the C-I bond, abstracts a hydride from another species in the reaction mixture (like an amine base or solvent) followed by reductive elimination.[5] Harsh reaction conditions or an inappropriate choice of base can promote this pathway.

Q4: Can the pyridine nitrogen interfere with the palladium catalyst?

A4: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] This is a known challenge when working with pyridine-containing substrates. The choice of a suitable ligand, often a bulky, electron-rich phosphine, is crucial to mitigate this effect and maintain catalyst activity.

Q5: Is it possible to get coupling at the C-Cl position?

A5: While coupling at the C-I bond is strongly favored, achieving selective coupling at the C-Cl position in the presence of an iodine is highly challenging and generally not feasible. However, after the C-I bond has been functionalized, the remaining C-Cl bond can be coupled under more forcing conditions, often requiring a more active catalyst system (specialized ligands, higher temperatures).[2][6]

Troubleshooting Guide

This guide addresses common problems encountered during palladium coupling reactions with this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield 1. Inactive catalyst or ligand.[3] 2. Suboptimal base or solvent.[3] 3. Reaction temperature is too low.[7] 4. Catalyst poisoning by pyridine nitrogen.[3] 5. Poor quality of reagents.[2]1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF). 3. Incrementally increase the reaction temperature. 4. Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos). 5. Ensure reagents are pure and solvents are anhydrous and degassed.
Significant Homocoupling 1. Presence of oxygen in the reaction vessel.[2][8] 2. (Sonogashira) Copper(I) co-catalyst promoting Glaser coupling.[8] 3. (Suzuki) Large excess of boronic acid.[3]1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon) and maintain a strict inert atmosphere. 2. Consider using copper-free Sonogashira conditions. 3. Use a slight excess (1.1-1.2 equivalents) of the boronic acid.
Formation of De-iodinated Product 1. Harsh reaction conditions (high temperature). 2. Base or solvent acting as a hydride source.[5]1. Reduce the reaction temperature. 2. Screen alternative bases or solvents that are less prone to hydride donation.
Formation of Palladium Black 1. Catalyst decomposition.[2] 2. Impurities in starting materials or solvent.[2]1. This indicates catalyst death. Lower the reaction temperature or use a more stable ligand/catalyst system. 2. Ensure high purity of all reaction components.

Visualizing Reaction Pathways and Troubleshooting

// Nodes SM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Partner [label="Coupling Partner\n(Boronic Acid, Stannane, Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxidative Addition\nIntermediate\n(at C-I bond)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond]; Product [label="Desired C-4 Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side1 [label="Hydrodehalogenation\n(De-iodinated SM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="Homocoupling\nof Partner", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Intermediate [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#4285F4"]; Pd0 -> Intermediate [style=dashed, arrowhead=none, color="#5F6368"]; Partner -> Intermediate [style=dashed, arrowhead=none, color="#5F6368"]; Intermediate -> Product [label=" Transmetalation &\n Reductive Elimination", color="#34A853", fontcolor="#34A853"]; Intermediate -> Side1 [label=" [H] Source\n (Base/Solvent)", color="#EA4335", fontcolor="#EA4335"]; Partner -> Side2 [label=" O₂ / Catalyst\n Issues", color="#EA4335", fontcolor="#EA4335"]; } } Caption: Preferential reaction at C-I and common side reactions.

G

Experimental Protocols (Starting Points)

The following are generalized protocols for the cross-coupling of this compound. These should be considered starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reagents & Conditions:

    Component Suggested Loading Role
    This compound 1.0 equiv Electrophile
    Arylboronic Acid 1.2 equiv Nucleophile
    Pd(OAc)₂ 2 mol% Catalyst Precursor
    SPhos 4 mol% Ligand
    K₃PO₄ 2.0 equiv Base
    Solvent 1,4-Dioxane/H₂O (4:1) Solvent

    | Temperature | 80-100 °C | - |

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[9]

    • Add the 1,4-dioxane/H₂O solvent mixture (5 mL).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.[10]

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol
  • Reagents & Conditions:

    Component Suggested Loading Role
    This compound 1.0 equiv Electrophile
    Terminal Alkyne 1.5 equiv Nucleophile
    PdCl₂(PPh₃)₂ 2-3 mol% Catalyst
    CuI 4-5 mol% Co-catalyst
    Et₃N or DIPEA 2.0-3.0 equiv Base/Solvent
    Solvent THF or DMF Co-solvent

    | Temperature | 25-60 °C | - |

  • Procedure:

    • To a degassed solution of this compound (1.0 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).[9][10]

    • Stir the reaction mixture under an argon atmosphere at room temperature or heat to 60 °C for 4-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Stille Coupling Protocol
  • Reagents & Conditions:

    Component Suggested Loading Role
    This compound 1.0 equiv Electrophile
    Organostannane 1.1 equiv Nucleophile
    Pd(PPh₃)₄ 2-5 mol% Catalyst
    LiCl (optional) 3.0 equiv Additive
    Solvent Toluene or Dioxane Solvent

    | Temperature | 80-110 °C | - |

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

    • If using, add anhydrous LiCl (3.0 mmol).

    • Add degassed, anhydrous toluene (5 mL).

    • Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 30 minutes to precipitate tin byproducts.

    • Filter the mixture through celite, washing with an organic solvent. Dilute the filtrate with water and extract.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

purification of quinoline derivatives from 2-Chloro-4-iodonicotinaldehyde reactions by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of quinoline derivatives synthesized from 2-Chloro-4-iodonicotinaldehyde and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of quinoline derivatives on silica gel?

A good starting point for many quinoline derivatives of "normal" polarity is a mixture of ethyl acetate in hexanes, typically in the range of 10-50%.[1] For more polar quinoline compounds, a system such as 5% methanol in dichloromethane may be more appropriate.[1] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give the target compound a retention factor (Rf) in the range of 0.2-0.4 to ensure good separation.

Q2: My quinoline derivative is streaking or "tailing" on the TLC plate and column. How can I resolve this?

Peak tailing is a common issue when purifying basic compounds like quinolines on standard silica gel, which is slightly acidic.[1][2] This is due to strong interactions between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface.[2][3]

To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount of a base like triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1-10%) into the mobile phase can neutralize the acidic sites on the silica gel.[1][2]

  • Deactivate the silica gel: Before running the column, you can flush the packed column with a solvent system containing 1-3% triethylamine.[4]

  • Use an alternative stationary phase: Consider using a more basic or neutral stationary phase such as alumina.[5]

Q3: My compound is not eluting from the column, or it's coming out with the solvent front. What should I do?

  • Compound not eluting (Rf ≈ 0): This indicates that the solvent system is not polar enough.[1] You should gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[1]

  • Compound eluting with the solvent front (Rf ≈ 1): This means the solvent system is too polar.[1] You should decrease the proportion of the polar solvent.

Q4: I suspect my quinoline derivative is decomposing on the silica gel column. How can I confirm this and what can be done?

Some quinoline derivatives can be sensitive to the acidic nature of silica gel.[2] To check for on-column decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition.

To prevent decomposition:

  • Deactivate the silica gel: As mentioned in Q2, neutralizing the silica with a basic modifier can prevent the degradation of acid-sensitive compounds.[4]

  • Use a less acidic stationary phase: Alumina or florisil can be good alternatives to silica gel for acid-sensitive compounds.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of quinoline derivatives from this compound reactions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product from Starting Material/Byproducts The polarity of the desired quinoline derivative is very close to that of unreacted this compound or side products (e.g., 2-hydroxy-3-formylquinoline from hydrolysis).- Optimize the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol, toluene/ethyl acetate).- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[4]- Consider using a different stationary phase like alumina, which can offer different selectivity.[5]
Yellowish Impurity Co-elutes with the Product This could be a byproduct from a side reaction like the Cannizzaro reaction, which can occur with aldehydes in the presence of a base, leading to an alcohol and a carboxylic acid.[6]- Adjust the pH of the mobile phase. Adding a small amount of acetic acid might help in separating acidic impurities.- If the impurity is significantly more polar, a step gradient elution might effectively separate it.- Recrystallization of the collected fractions containing the product might be necessary after the column.
Low Recovery of the Desired Compound - The compound may be irreversibly adsorbed onto the acidic sites of the silica gel.- The compound may have decomposed on the column.- Deactivate the silica gel with triethylamine before loading the sample.[4]- Use a less acidic stationary phase like neutral alumina.[5]- Elute the column with a more polar solvent system at the end to wash out any strongly adsorbed compounds.
Cracks Appearing in the Silica Gel Bed - A rapid change in solvent polarity during a gradient elution.- The heat of adsorption of the solvent onto the silica gel.- Ensure a gradual change in solvent polarity when running a gradient.- Pack the column using a slurry method and allow it to stabilize before loading the sample.

Quantitative Data

The following tables provide representative data for the purification of quinoline derivatives. Please note that optimal conditions and results will vary depending on the specific molecular structure.

Table 1: Representative TLC Data for Quinoline Derivatives

Compound Type Solvent System (Hexane:Ethyl Acetate) Approximate Rf Value
Non-polar quinoline derivative9:10.5 - 0.7
Moderately polar quinoline derivative7:30.3 - 0.5
Polar quinoline derivative1:10.1 - 0.3

Table 2: Comparison of Purification Parameters

Parameter Standard Silica Gel Silica Gel with 1% Triethylamine Neutral Alumina
Peak Shape Often shows tailingSymmetrical peaksGenerally symmetrical peaks
Recovery Can be low for basic quinolinesImproved recoveryGood recovery for basic compounds
Potential for Decomposition Higher for acid-sensitive compoundsReducedLow
Typical Yield 60-80%70-90%75-95%
Purity >95% (if tailing is managed)>98%>98%

Experimental Protocols

Protocol 1: Column Chromatography with Standard Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography with Deactivated Silica Gel
  • Column Packing: Pack the column with silica gel as described in Protocol 1.

  • Deactivation: Prepare a solvent mixture of your initial eluting solvent containing 1-2% triethylamine. Pass 2-3 column volumes of this mixture through the packed column.

  • Equilibration: Flush the column with 2-3 column volumes of the initial eluting solvent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture tlc TLC Analysis to Determine Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Quinoline Derivative evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_flowchart decision decision solution solution start Problem with Purification tailing Peak Tailing / Streaking? start->tailing poor_sep Poor Separation? tailing->poor_sep No add_base Add Triethylamine to Eluent or Use Alumina tailing->add_base Yes no_elution No Elution? poor_sep->no_elution No optimize_solvent Optimize Solvent System (TLC) Use Gradient Elution poor_sep->optimize_solvent Yes decomposition Decomposition? no_elution->decomposition No increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes end Consult Further Resources decomposition->end No deactivate_silica Deactivate Silica with Base or Use Alumina decomposition->deactivate_silica Yes add_base->end optimize_solvent->end increase_polarity->end deactivate_silica->end

Caption: Troubleshooting flowchart for quinoline purification.

References

preventing homocoupling byproducts in 2-Chloro-4-iodonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-chloro-4-iodonicotinaldehyde, focusing on the prevention of homocoupling byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck reactions involving this compound, with a focus on minimizing homocoupling and other side reactions.

Issue 1: Significant Homocoupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is producing a large amount of the homocoupled biaryl from my boronic acid reagent. How can I prevent this?

A: Homocoupling in Suzuki-Miyaura reactions is a common byproduct, often promoted by the presence of oxygen or Pd(II) species.[1] For a substrate like this compound, where selective coupling at the C4-iodo position is desired, minimizing this side reaction is crucial. Here are several strategies to mitigate homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2]

    • Protocol: Ensure all solvents are thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes, or by several freeze-pump-thaw cycles. Assemble your reaction vessel under an inert atmosphere using a glovebox or Schlenk line techniques.

  • Choice of Palladium Precursor: The oxidation state of the initial palladium source can influence the amount of homocoupling.

    • Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step which can sometimes lead to side reactions. If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, consider the addition of a mild reducing agent to minimize the concentration of free Pd(II).[3]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, including the rate-limiting oxidative addition and the final reductive elimination step, thus disfavoring side reactions like homocoupling.

    • Examples of Effective Ligands: For dihalopyridine substrates, ligands such as SPhos, XPhos, and RuPhos have been shown to be effective.[4]

  • Slow Addition of the Boronic Acid: Adding the boronic acid or its ester slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Mild Reducing Agent: The addition of a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species without disrupting the catalytic cycle.[3]

Issue 2: Poor Chemoselectivity - Reaction at the C-2 Chloro Position

Q: I am observing coupling at the C-2 chloro position in addition to the desired C-4 iodo position. How can I improve the selectivity for the C-I bond?

A: The inherent reactivity difference between carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[5] Therefore, selective coupling at the C-4 iodo position of this compound is expected. If you are observing a lack of selectivity, consider the following:

  • Reaction Temperature: Higher temperatures can overcome the activation barrier for the less reactive C-Cl bond. Try running the reaction at a lower temperature. For many Suzuki couplings of iodo-pyridines, reactions can proceed at or near room temperature, especially with a highly active catalyst system.

  • Catalyst System: The choice of ligand can influence the chemoselectivity. While bulky, electron-rich ligands are generally good for activating C-Cl bonds, under milder conditions, they can still facilitate selective C-I coupling. Experiment with different ligands to find the optimal balance for your specific substrates. For instance, in some dihalopyridine systems, ligand-free conditions have surprisingly shown high selectivity for one position over another.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, might lead to the slower coupling at the C-Cl bond after the initial C-I coupling has occurred. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Low Yield of the Desired Cross-Coupled Product

Q: My reaction is clean, with minimal side products, but the yield of the desired 4-substituted-2-chloronicotinaldehyde is low. What could be the cause?

A: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of a strong base.[2] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Ensure your boronic acid is of high purity.

    • Solvent and Base Purity: Ensure solvents are anhydrous (if required by the protocol) and bases are of high quality.

  • Suboptimal Reaction Conditions:

    • Base: The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of different bases is often worthwhile.

    • Solvent: The solvent system needs to be appropriate for all components of the reaction. Common choices include toluene, dioxane, or DMF, often with the addition of water for Suzuki reactions.

    • Catalyst Deactivation: The aldehyde functionality or the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can often mitigate this.

  • Influence of the Aldehyde Group: The electron-withdrawing nature of the aldehyde group on the nicotinadehyde ring can influence the electronic properties of the substrate. In some cases, carbonyl groups can coordinate to the metal center, which may either accelerate or inhibit the reaction depending on the specific catalytic system.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in palladium-catalyzed cross-coupling reactions?

A1: The primary cause of homocoupling, particularly of organoboron reagents in Suzuki-Miyaura reactions, is often attributed to the presence of molecular oxygen.[2] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the organoboron reagent, leading to the formation of a diorganopalladium(II) intermediate which reductively eliminates to give the homocoupled byproduct and regenerate Pd(0).[2]

Q2: Which cross-coupling reaction is most suitable for this compound?

A2: The Suzuki-Miyaura, Sonogashira, and Heck reactions are all viable options for the selective functionalization of the C-4 iodo position. The choice depends on the desired substituent to be introduced:

  • Suzuki-Miyaura: For introducing aryl, heteroaryl, or vinyl groups.

  • Sonogashira: For introducing terminal alkynes.[7]

  • Heck: For introducing alkenes.[6]

Under carefully controlled, mild conditions, all three reactions are expected to be highly selective for the more reactive C-I bond.[5]

Q3: How does the aldehyde functional group in this compound affect the reaction?

A3: The aldehyde group is a moderately electron-withdrawing group, which can increase the reactivity of the aryl halide towards oxidative addition. However, the lone pairs on the aldehyde oxygen could also coordinate to the palladium catalyst. This coordination can sometimes be beneficial, leading to enhanced reactivity or selectivity, but it can also potentially inhibit the catalyst.[6] The specific effect often depends on the chosen ligand and reaction conditions. It is generally advisable to use ligands that can compete effectively with any potential coordination from the substrate's functional groups.

Q4: Can I perform a second coupling at the C-2 chloro position?

A4: Yes, after the initial selective coupling at the C-4 iodo position, the remaining C-2 chloro group can be functionalized in a subsequent cross-coupling reaction. This typically requires more forcing reaction conditions (e.g., higher temperature, a stronger base, and a catalyst system known for activating aryl chlorides) to overcome the lower reactivity of the C-Cl bond. This sequential cross-coupling strategy is a powerful tool for the synthesis of polysubstituted pyridines.

Quantitative Data on Reaction Conditions

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Heck reactions on substrates analogous to this compound, with a focus on achieving high selectivity for the C-I bond. Note that yields are for the desired cross-coupled product, and homocoupling is generally reported to be minimal under these optimized, oxygen-free conditions.

Table 1: Suzuki-Miyaura Coupling Conditions for Dihalopyridines

Catalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O90-10085-95High selectivity for the C-I bond is expected.[8]
Pd(OAc)₂ (2 mol%) / SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.[5]
PdCl₂(dppf) (3 mol%)Cs₂CO₃DMF90~88-96Effective for a broad range of boronic acids.[5]

Table 2: Sonogashira Coupling Conditions for Dihalopyridines

Catalyst SystemCo-catalystBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2-5 mol%)CuI (2-5 mol%)Et₃NTHF or DMFRT - 6085-95Standard conditions, highly selective for C-I.[9]
Pd(P(t-Bu)₃)₂ (2 mol%)NoneK₂CO₃Toluene10080-90Copper-free conditions can prevent alkyne homocoupling (Glaser coupling).[9]

Table 3: Heck Coupling Conditions for Aryl Halides

Catalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Notes
Pd(OAc)₂ (2 mol%) / PPh₃Et₃NDMF10080-95Classic Heck conditions, selective for C-I.[6]
PdCl₂ (6 mol%) / TBABK₂CO₃NMP100~87-93Jeffery conditions, can be highly effective.[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol is adapted for the selective coupling at the C-4 iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[8]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-4 Position

This protocol is for the selective alkynylation of the C-4 iodo position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (2-5 mol%)

  • Et₃N (2-3 equiv)

  • Anhydrous, degassed THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.[9]

  • Add the anhydrous, degassed solvent and Et₃N via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing with the solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (Ar-I) Trans_intermediate Ar-Pd(II)L₂(R') OA_complex->Trans_intermediate Transmetalation (R'-B(OR)₂) Trans_intermediate->Pd0 Reductive Elimination RE_complex Ar-R' Trans_intermediate->RE_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Degas solvents and run under inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider using a Pd(0) source or adding a mild reducing agent. a2_yes->sol2 q3 Is the ligand appropriate? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). a3_no->sol3 Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying and Degassing) setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating and Monitoring) setup->reaction workup 4. Workup (Quenching and Extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification

References

Technical Support Center: Managing Dehalogenation of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to manage undesired dehalogenation side reactions involving 2-Chloro-4-iodonicotinaldehyde, particularly during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where one of the halogen atoms (chlorine or iodine) on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of byproducts like 2-chloronicotinaldehyde or 4-iodonicotinaldehyde, reducing the yield of the desired product and complicating purification.[2] The two primary types are hydrodehalogenation, where a hydride source in the reaction replaces the halogen, and protodehalogenation, which is often mediated by a proton source.

Q2: Which halogen is more susceptible to dehalogenation, the iodine at C4 or the chlorine at C2?

A2: The Carbon-Iodine (C-I) bond is weaker and more reactive towards oxidative addition in palladium-catalyzed cycles than the Carbon-Chlorine (C-Cl) bond.[3] Consequently, the iodine atom at the C4 position is significantly more prone to both desired coupling reactions and undesired dehalogenation side reactions compared to the chlorine atom at the C2 position.[4][5] This differential reactivity allows for selective cross-coupling at the C4 position if conditions are carefully controlled.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?

A3: Dehalogenation is primarily caused by factors that promote the formation of palladium-hydride (Pd-H) species or other reducing agents in the catalytic cycle.[2] Key causes include:

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of dehalogenation.[3]

  • Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) and some amine bases can act as hydride sources.[3][6]

  • Solvent: Solvents like alcohols (e.g., ethanol, isopropanol) and N,N-Dimethylformamide (DMF) can be sources of hydrides.[1][3]

  • Catalyst System: Highly active or poorly chosen palladium catalysts and ligands can favor the dehalogenation pathway.[1]

  • Presence of Water: While sometimes beneficial, excess water can facilitate protodehalogenation pathways.

Q4: How can I detect and quantify dehalogenation byproducts?

A4: Several standard analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to separate and identify the desired product from the dehalogenated byproducts (2-chloronicotinaldehyde and/or 4-iodonicotinaldehyde) by their retention times and distinct molecular weights.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can identify byproducts by the appearance of a new proton signal in the aromatic region where a halogen was previously located.[3]

  • Thin Layer Chromatography (TLC): Dehalogenated byproducts are typically less polar than the starting material and will appear as new spots with higher Rf values.[4]

Troubleshooting Guide

Issue: Significant formation of dehalogenated byproducts (e.g., >10% 2-chloronicotinaldehyde) is observed during a cross-coupling reaction at the C4 position.

This guide provides a systematic approach to diagnose the issue and minimize the unwanted side reaction.

Troubleshooting Workflow Diagram

G start High Dehalogenation Observed base Step 1: Modify Base start->base Is the base an alkoxide or amine? (e.g., NaOtBu) ligand Step 2: Change Ligand base->ligand Using a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃). Still an issue? solvent Step 3: Switch Solvent ligand->solvent Use bulky, electron-rich ligand (e.g., XPhos, SPhos). Still an issue? temp Step 4: Lower Temperature solvent->temp Avoid alcohols/DMF. Use Toluene/Dioxane. Still an issue? end Problem Resolved temp->end Decrease by 10-20 °C. Monitor kinetics.

Caption: A troubleshooting workflow for minimizing dehalogenation.

Parameter Optimization Tables

The following tables summarize recommended changes to key reaction parameters to suppress the dehalogenation of this compound.

ParameterCondition Causing DehalogenationRecommended ModificationRationale
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu).[3]Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3]Inorganic bases are less likely to act as hydride donors, thus reducing the formation of Pd-H species that lead to hydrodehalogenation.[3]
Ligand Small, electron-poor ligands (e.g., PPh₃).Use bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or DavePhos.[1][2]These ligands promote the desired reductive elimination step of the cross-coupling product, making it kinetically more favorable than the dehalogenation pathway.[1]
Solvent Protic or reducible solvents (e.g., alcohols, DMF).[1][3]Switch to aprotic, non-polar solvents like Toluene, Dioxane, or THF.[2]These solvents are less likely to act as a source of hydrogen atoms or hydrides, minimizing the chance of hydrodehalogenation.[1]
Temperature High temperatures (e.g., >100 °C).[3]Lower the reaction temperature in increments of 10-20 °C.Dehalogenation pathways can have a higher activation energy; lowering the temperature may slow the side reaction more than the desired coupling.[2]
Additives No additives used.Consider adding a bromide salt (e.g., tetrabutylammonium bromide - TBAB).[3]The presence of bromide ions can sometimes suppress dehalogenation, although the exact mechanism can be substrate-dependent.[3]
Reaction Pathway Diagram

The diagram below illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki), highlighting the point where the undesired dehalogenation pathway competes with the desired reaction.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add ar_pd_i Ar-Pd(II)-I oxidative_add->ar_pd_i transmetalation Transmetalation (k₁) ar_pd_i->transmetalation pd_h_formation Pd-H Formation (k₂) ar_pd_i->pd_h_formation ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) reductive_elim->product ar_pd_h Ar-Pd(II)-H pd_h_formation->ar_pd_h reductive_elim_h Reductive Elimination ar_pd_h->reductive_elim_h reductive_elim_h->pd0 Catalyst Regeneration byproduct Ar-H (Byproduct) reductive_elim_h->byproduct label_main Desired Pathway label_side Dehalogenation Pathway

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

To minimize byproduct formation, reaction conditions should be optimized to favor the rate of transmetalation (k₁) over the rate of palladium-hydride formation (k₂).

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with Minimized Dehalogenation

This protocol provides a starting point for coupling an arylboronic acid at the C4-iodine position of this compound while minimizing the dehalogenation side reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.[2]

  • Add the palladium pre-catalyst under the inert atmosphere.

  • Add the anhydrous solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product via column chromatography.

Protocol 2: GC-MS Method for Quantifying Dehalogenation

This method allows for the accurate quantification of the desired product versus the dehalogenated byproduct, 2-chloronicotinaldehyde.

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) from the crude reaction mixture.

  • Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate).

  • Filter the sample through a syringe filter (0.22 µm) to remove solid particles.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-500 m/z.[2]

Data Analysis:

  • Identify the peaks for the starting material, desired product, and the dehalogenated byproduct (2-chloronicotinaldehyde, M.W. ≈ 155.5 g/mol ) based on their retention times and mass spectra.

  • Calculate the relative percentage of each component by integrating the peak areas.

References

impact of base selection on 2-Chloro-4-iodonicotinaldehyde coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-4-iodonicotinaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with this compound. The primary challenge with this substrate is achieving selective coupling at the highly reactive C-I bond without affecting the C-Cl bond.

Problem 1: Low to No Product Yield

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The active Pd(0) species is not being generated or has been deactivated. Use a pre-catalyst or ensure your Pd(II) source is properly reduced in situ. Ensure all solvents are thoroughly deoxygenated, as oxygen can deactivate the catalyst.[1]
Inappropriate Base Selection The base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the acid generated.[2][3] The strength and solubility of the base can dramatically affect the yield. Refer to the Base Selection FAQ below. For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[4]
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle. For electron-deficient pyridyl halides, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often effective.[4][5]
Sub-optimal Temperature If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, excessively high temperatures can promote side reactions, including coupling at the C-Cl position.[4] Microwave heating can sometimes improve kinetics and yields.[5]
Impure Reagents Ensure starting materials, especially the coupling partner and the base, are pure and anhydrous. Bulk bases should be stored in a desiccator.
Problem 2: Poor Selectivity (Reaction at the C-Cl bond)

Possible Causes & Solutions

CauseRecommended Action
High Reaction Temperature or Prolonged Reaction Time The C-I bond is significantly more reactive than the C-Cl bond.[4] High temperatures or long reaction times can provide enough energy to overcome the activation barrier for oxidative addition at the C-Cl bond. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-coupled product is consumed.
Highly Active Catalyst System A very active catalyst/ligand system might be capable of activating the less reactive C-Cl bond. If di-substitution is observed, consider a less reactive ligand or slightly lower catalyst loading.
Problem 3: Formation of Side Products (e.g., Proto-dehalogenation)

Possible Causes & Solutions

CauseRecommended Action
Proto-dehalogenation (Halogen replaced by Hydrogen) This side reaction can occur, particularly in Stille couplings.[4] It is often promoted by moisture or other protic sources in the reaction mixture. Ensure anhydrous conditions. Changing the solvent from ethereal solvents or DMF to toluene may reduce this side reaction.[4]
Homocoupling of Coupling Partner This can be caused by oxygen in the reaction mixture. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) bond. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] Therefore, selective coupling at the 4-iodo position is expected under controlled conditions.

Q2: How does the choice of base impact my Suzuki-Miyaura coupling reaction?

A2: In the Suzuki-Miyaura reaction, the base plays a crucial role in the transmetalation step. It activates the organoboron species by converting the neutral boronic acid into a more nucleophilic borate anion (e.g., RB(OH)₃⁻), which then transfers its organic group to the palladium center.[2] The choice of base can influence reaction rate and yield.

  • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Carbonates are generally milder, while phosphates and cesium carbonate are stronger and can be more effective for challenging couplings.

  • The solubility of the base is also important. While many are used in aqueous solutions or as solids, their effectiveness can depend on the solvent system.

Q3: What type of base is recommended for a Sonogashira coupling?

A3: Sonogashira couplings typically use an amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[6][7] The base serves two purposes: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate and it scavenges the HX acid produced during the reaction.[8][9]

Q4: For a Buchwald-Hartwig amination, what considerations are there for base selection?

A4: Buchwald-Hartwig aminations often require a strong, non-nucleophilic base to deprotonate the amine nucleophile.[10] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[11] However, these strong bases can be incompatible with sensitive functional groups on the substrate.[10][11] In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ may be a viable alternative, though it might require higher temperatures or longer reaction times.

Q5: My reaction is not working. What is a logical workflow for troubleshooting?

A5: When a coupling reaction fails, a systematic approach is essential. The diagram below outlines a basic troubleshooting workflow. Start by ensuring the fundamental reaction conditions are correct before moving to more complex variables.

G start Low / No Product check_inert Is the reaction under an inert atmosphere? start->check_inert setup Re-run: Degas solvents, use inert gas (Ar/N2) check_inert->setup No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes setup->check_catalyst catalyst_sol Use fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->catalyst_sol No check_base Is the base appropriate and active? check_catalyst->check_base Yes catalyst_sol->check_base base_sol Use fresh, anhydrous base. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) check_base->base_sol No check_temp Is the reaction temperature optimal? check_base->check_temp Yes base_sol->check_temp temp_sol Gradually increase temperature. Consider microwave heating. check_temp->temp_sol No success Problem Solved check_temp->success Yes temp_sol->success

Caption: A workflow for troubleshooting failed coupling reactions.

Data Presentation: Base Selection in Suzuki-Miyaura Coupling

The following table summarizes the relative effectiveness of common bases for a model Suzuki-Miyaura coupling of an aryl iodide. Yields are representative and serve as a starting point for optimization with this compound.

Table 1: Effect of Different Bases on a Model Suzuki-Miyaura Coupling

EntryBase (2.0 equiv.)SolventTemp (°C)Time (h)Representative Yield (%)
1K₂CO₃Dioxane/H₂O1001275-85
2Na₂CO₃DME/H₂O851280-90[12]
3K₃PO₄Toluene110890-98[13]
4Cs₂CO₃Dioxane1006>95
5Et₃N (Triethylamine)DMF9012<20[12]

Note: This data is illustrative, based on typical outcomes for aryl iodides.[12] Actual yields will vary based on the specific boronic acid, catalyst, and ligand used.

Experimental Protocols

Critical Best Practices: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the selective coupling at the 4-iodo position.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Start setup 1. Add Solids: Substrate, Boronic Acid, Base start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar) setup->inert add_cat 3. Add Catalyst/Ligand inert->add_cat add_solv 4. Add Degassed Solvent add_cat->add_solv react 5. Heat and Stir (Monitor by TLC/LC-MS) add_solv->react workup 6. Quench and Extract react->workup purify 7. Purify (Column Chromatography) workup->purify end Product purify->end

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., triethylamine, 2.5 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress.[6]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Role of the Base in Catalytic Cycles

The base is not a passive spectator; it is an active participant in the catalytic cycle. In the Suzuki coupling, it is required to generate the active nucleophile for transmetalation. This step is essential for the transfer of the organic group from boron to palladium.

G pd0 L-Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2 L-Pd(II)-Ar(X) oxidative_add->pd2 transmetal Transmetalation pd2->transmetal pd2_r L-Pd(II)-Ar(R') transmetal->pd2_r from [R'-B(OH)₃]⁻ reductive_elim Reductive Elimination pd2_r->reductive_elim reductive_elim->pd0 product Product (Ar-R') reductive_elim->product base_role Base (e.g., OH⁻) activates Boronic Acid R'-B(OH)₂ → [R'-B(OH)₃]⁻ base_role->transmetal

Caption: The role of the base in a simplified Suzuki catalytic cycle.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 2-chloro-4-iodonicotinaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the Suzuki coupling of this compound?

A1: The Suzuki coupling reaction on this compound is expected to be highly regioselective at the 4-position. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond under typical palladium-catalyzed Suzuki-Miyaura conditions. This difference in reactivity allows for selective functionalization at the iodo-substituted position while leaving the chloro-substituent intact for potential subsequent transformations.[1]

Q2: Which solvent system is recommended for the Suzuki coupling of this substrate?

A2: The choice of solvent can significantly impact the reaction yield and selectivity. A variety of solvents are commonly used for Suzuki couplings, including toluene, THF, dioxane, and DMF.[2] For pyridyl halides, mixtures of an organic solvent with water are often beneficial.[3] A common starting point is a 4:1 mixture of 1,4-dioxane and water.[1] However, the optimal solvent may need to be determined empirically. For some pyridyl systems, isopropanol has been shown to improve yields compared to dioxane.[4]

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions in Suzuki couplings of pyridyl halides include:

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source, which is often exacerbated by elevated temperatures and the presence of water.[5]

  • Homocoupling: The formation of biaryl or bipyridyl impurities from the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[5][6]

  • Dehalogenation: The removal of the halogen atom from the starting material, which can be caused by reaction of the palladium catalyst with hydride sources in the reaction mixture.[5][7]

Q4: How critical is the choice of base for this reaction?

A4: The selection of the base is crucial for activating the boronic acid derivative.[5] Both inorganic and organic bases can be used, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium bicarbonate (NaHCO₃).[2][5] The optimal base is substrate-dependent; for some pyridyl systems, Cs₂CO₃ has been found to be superior, while for others, K₃PO₄ is effective.[4][5] It is important to note that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be inhibited by the nitrogen atoms of the pyridine ring.[7]* Use a more electron-rich ligand (e.g., Buchwald ligands like SPhos) to enhance catalyst activity.[7] * Ensure the use of a fresh, active catalyst. Consider using a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[7]
Poor Solubility of Reagents: The starting material or boronic acid may not be fully dissolved in the chosen solvent.* Try a different solvent or a solvent mixture (e.g., dioxane/water, THF/water).[3][9] * Gently heating the reaction mixture can improve solubility, but be mindful of potential side reactions at higher temperatures.
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center may be slow.* Optimize the base. Stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate transmetalation.[4][5] * Consider converting the boronic acid to a more reactive derivative, such as a pinacol ester or MIDA boronate.[5]
Formation of Dehalogenation Byproduct (2-chloronicotinaldehyde) Presence of Hydride Sources: The palladium catalyst may be reacting with residual water, amine bases, or the solvent itself.[7]* Ensure all solvents and reagents are thoroughly degassed.[5] * Use anhydrous solvents if protodeboronation is also an issue.[5] * Choose a solvent less prone to acting as a hydride source.[7]
Formation of Homocoupling Byproduct (from boronic acid) Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[5]* Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5] * Use a Pd(0) source directly to minimize the presence of Pd(II) species that can promote homocoupling.[7]
Protodeboronation of Boronic Acid Presence of Protic Sources: Water or acidic impurities can lead to the cleavage of the C-B bond.[5]* Use milder reaction conditions, such as lower temperatures and shorter reaction times.[5] * Employ anhydrous solvents.[5] * Use a milder base like sodium bicarbonate (NaHCO₃).[5]

Data Summary: Solvent and Base Effects in Suzuki Coupling of Pyridyl Halides

The following tables summarize the effects of different solvents and bases on the Suzuki coupling of various pyridyl halides, providing a starting point for optimizing the reaction of this compound.

Table 1: Effect of Solvent on Yield

SolventSubstrate SystemYield (%)Reference
i-PrOH6-methoxypyridyl-2-boronic ester + BromobenzeneHigh[4]
Dioxane6-methoxypyridyl-2-boronic ester + BromobenzeneModerate[4]
Dioxane/H₂O (2:1)2,4-dichloropyrimidine + Arylboronic acid80[3]
THF/H₂O (1:1)2,4-dichloropyrimidine + Arylboronic acidImproved[3]
TolueneGeneral Suzuki CouplingCommonly Used[2]
DMFGeneral Suzuki CouplingCommonly Used[2]

Table 2: Effect of Base on Yield

BaseSubstrate SystemYield (%)Reference
Cs₂CO₃6-methoxypyridyl-2-boronic ester + BromobenzeneBest[4]
CsF6-methoxypyridyl-2-boronic ester + BromobenzeneBest[4]
K₃PO₄6-methoxypyridyl-2-boronic ester + BromobenzeneModerate[4]
K₂CO₃6-methoxypyridyl-2-boronic ester + BromobenzeneModerate[4]
Na₂CO₃6-methoxypyridyl-2-boronic ester + BromobenzeneTrace[4]
NaHCO₃6-methoxypyridyl-2-boronic ester + BromobenzeneTrace[4]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 1,4-dioxane/water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloronicotinaldehyde.[7]

Visualizations

Suzuki_Workflow reagents 1. Combine Reactants: This compound, Boronic Acid, Base, Catalyst inert 2. Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Reaction (TLC/LC-MS) heat->monitor workup 6. Aqueous Work-up and Extraction monitor->workup purify 7. Purify by Chromatography workup->purify product Final Product: 4-Aryl-2-chloronicotinaldehyde purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree start Low or No Product Yield? cause1 Check for Dehalogenation (LC-MS) start->cause1 Yes cause2 Check for Homocoupling (LC-MS/NMR) start->cause2 No solution1 Use Anhydrous/Degassed Solvents cause1->solution1 cause3 Check Reagent Solubility cause2->cause3 No solution2 Ensure Inert Atmosphere, Degas Reagents cause2->solution2 Yes cause4 Consider Catalyst Inhibition cause3->cause4 Good solution3 Try Different Solvent System (e.g., Dioxane/H2O) cause3->solution3 Poor solution4 Use Electron-Rich Ligand, Optimize Base cause4->solution4

Caption: Decision tree for troubleshooting common issues in the Suzuki coupling reaction.

References

stability of 2-Chloro-4-iodonicotinaldehyde under basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodonicotinaldehyde, particularly concerning its stability and reactivity under basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: this compound possesses three functional groups susceptible to basic conditions: an aldehyde, a chloro substituent, and an iodo substituent on a pyridine ring. The primary stability concerns are:

  • Cannizzaro-type Disproportionation: As an aldehyde lacking α-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base (e.g., NaOH) to yield the corresponding alcohol and carboxylic acid.[1][2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack. Both the chloro and iodo substituents can be displaced by strong nucleophiles, including hydroxide ions, especially at elevated temperatures. The C-I bond is generally more labile than the C-Cl bond.[6][7]

  • Aldol-type Condensation and Polymerization: While the molecule itself cannot enolize, trace impurities or other reaction components with α-hydrogens could initiate aldol-type side reactions. The aldehyde functionality can also be prone to polymerization under certain basic conditions.

  • Haloform Reaction: While less common for aryl aldehydes, under specific conditions with strong bases and the presence of halogens, degradation of the aldehyde could occur.

Q2: Which type of base is recommended for reactions involving this compound?

A2: The choice of base is critical and depends on the specific reaction.

  • For reactions where the aldehyde must remain intact (e.g., cross-coupling): Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred.[8][9] These are often used in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings.[8][9][10][11][12]

  • For reactions where a stronger base is required: Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, particularly in reactions like the Heck or Sonogashira coupling.[11][13] However, care must be taken as stronger, non-hindered amine bases can sometimes act as nucleophiles.

  • Strong inorganic bases (e.g., NaOH, KOH): These should be used with caution due to the high risk of inducing the Cannizzaro reaction or promoting hydrolysis of the halo-substituents.

Q3: In palladium-catalyzed cross-coupling reactions, which halogen is more likely to react first?

A3: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[6][7] This allows for selective cross-coupling at the 4-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.

Q4: Are there any known incompatibilities for this compound?

A4: Besides strong bases, this compound may be incompatible with strong reducing agents (which can reduce the aldehyde) and strong oxidizing agents (which can oxidize the aldehyde to a carboxylic acid). It should also be protected from excessive heat and light, which can promote degradation.

Troubleshooting Guides

Issue 1: Low yield or no desired product in a cross-coupling reaction.
Possible Cause Troubleshooting Step
Degradation of Starting Material The base used may be too strong, causing decomposition of the aldehyde via a Cannizzaro-type reaction or hydrolysis of the halogens. Solution: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Run the reaction at a lower temperature.
Incorrect Base Selection for Catalytic Cycle The chosen base may not be effective in the transmetalation step of the catalytic cycle (e.g., in a Suzuki coupling). Solution: For Suzuki reactions, ensure the base is sufficient to form the boronate salt. For Sonogashira reactions, an amine base is often required. Consult literature for the optimal base for the specific coupling reaction.
Catalyst Deactivation The base or impurities may be deactivating the palladium catalyst. Solution: Use high-purity reagents and solvents. Consider using a different palladium precursor or ligand system.
Incorrect Reaction Selectivity The reaction may be occurring at the wrong halogen if conditions are too harsh. Solution: To selectively react at the iodine, use milder conditions (lower temperature, weaker base).
Issue 2: Formation of multiple unexpected byproducts.
Possible Cause Troubleshooting Step
Cannizzaro Reaction A strong base is causing disproportionation of the aldehyde. Byproducts: 2-Chloro-4-iodonicotinic acid and (2-chloro-4-iodopyridin-3-yl)methanol. Solution: Avoid strong bases like NaOH and KOH. Use K₂CO₃ or an organic amine base instead.
Nucleophilic Substitution The base or other nucleophiles in the reaction mixture are displacing the chloro or iodo groups. Byproducts: 2-Hydroxy-4-iodonicotinaldehyde or 2-chloro-4-hydroxynicotinaldehyde. Solution: Use a non-nucleophilic, hindered base like DIPEA if a strong organic base is needed. Lower the reaction temperature.
Homocoupling of Coupling Partner In cross-coupling reactions, the coupling partner may react with itself. Solution: Optimize the stoichiometry of the reactants and the catalyst loading.

Data Presentation

Table 1: Recommended Bases for Common Reactions with this compound

Reaction TypeRecommended BasesBases to Use with CautionRationale
Suzuki Coupling K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃NaOH, KOHMild inorganic bases are effective for the catalytic cycle without significantly degrading the aldehyde.[8][9][10][12]
Sonogashira Coupling Et₃N, DIPEA, PiperidineStrong inorganic basesAmine bases are typically required. The C-I bond is sufficiently reactive to couple under these conditions.[1][11]
Heck Reaction Et₃N, K₂CO₃, NaOAcStrong inorganic basesA base is needed to regenerate the Pd(0) catalyst.[13][14][15][16]
Buchwald-Hartwig Amination NaOt-Bu, K₃PO₄, Cs₂CO₃Unhindered primary/secondary aminesStrong, non-nucleophilic bases are generally required.[5][17][18][19]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the 4-Iodo Position

This protocol is a general guideline for the selective coupling of a terminal alkyne at the C-I bond of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 eq.) and triethylamine (2.5 eq.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Stability_Troubleshooting start Experiment with this compound and a base issue Unsatisfactory Result (Low Yield / Byproducts) start->issue strong_base Is a strong base (e.g., NaOH, KOH) used? issue->strong_base cross_coupling Is it a Pd-catalyzed cross-coupling reaction? issue->cross_coupling cannizzaro High potential for Cannizzaro Reaction strong_base->cannizzaro Yes hydrolysis Potential for SNAr (Hydrolysis) strong_base->hydrolysis Yes strong_base->cross_coupling No solution1 Use a weaker base (e.g., K2CO3, Cs2CO3) cannizzaro->solution1 hydrolysis->solution1 success Successful Reaction solution1->success selectivity Issue with C-I vs C-Cl reactivity? cross_coupling->selectivity Yes base_role Is the base appropriate for the specific coupling mechanism? cross_coupling->base_role Yes mild_cond Use milder conditions (lower temp, weaker base) to favor C-I reaction selectivity->mild_cond mild_cond->success consult_lit Consult literature for optimal base for the reaction type (Suzuki, Heck, etc.) base_role->consult_lit consult_lit->success

Caption: Troubleshooting workflow for reactions involving this compound under basic conditions.

Reaction_Pathways start This compound strong_base Strong Base (e.g., NaOH) start->strong_base weak_base Weak Base (e.g., K2CO3) + Pd Catalyst start->weak_base cannizzaro Cannizzaro Products: Carboxylic Acid + Alcohol strong_base->cannizzaro Disproportionation snar SNAr Product: (Hydroxypyridine derivative) strong_base->snar Nucleophilic Substitution suzuki Suzuki Coupling Product (at C-I position) weak_base->suzuki with Boronic Acid sonogashira Sonogashira Coupling Product (at C-I position) weak_base->sonogashira with Terminal Alkyne

Caption: Potential reaction pathways of this compound under different basic conditions.

References

Technical Support Center: Workup and Isolation Procedures for 2-Chloro-4-iodonicotinaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-iodonicotinaldehyde. The following information is designed to address specific issues that may be encountered during the workup and isolation of reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the workup and isolation of products from reactions involving this compound, particularly focusing on Suzuki and Sonogashira coupling reactions.

General Workup and Purification

Q1: What is a general workup procedure for a Suzuki or Sonogashira reaction involving this compound?

A1: A typical aqueous workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution like ammonium chloride or brine. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. Purification is commonly achieved by flash column chromatography on silica gel.[1]

Q2: I am observing an emulsion during the aqueous workup. How can I resolve this?

A2: Emulsions can be broken by adding a saturated solution of sodium chloride (brine) or by adding a small amount of a different organic solvent with a different polarity. Allowing the mixture to stand for an extended period or gentle swirling can also help. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.

Q3: My product appears to be degrading on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohol-containing eluents are used.[2] To mitigate this, you can use a deactivated stationary phase by adding a small amount of a neutral or basic modifier like triethylamine (typically 0.1-1%) to the eluent system.[2] Alternatively, using a different stationary phase such as alumina (neutral or basic) may be beneficial.

Catalyst Removal

Q4: How can I effectively remove the palladium catalyst from my reaction mixture?

A4: Residual palladium can often be removed by filtration through Celite® or by column chromatography.[3] For more stubborn cases, specialized palladium scavengers can be employed. These are solid-supported materials that selectively bind to the metal, which can then be filtered off.[3] Common scavenger types include thiol- or amine-functionalized silica.

Q5: I am having trouble removing the copper co-catalyst from my Sonogashira reaction. What is the best method?

A5: Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts. In some cases, a dilute solution of aqueous ammonia can be used, as it forms a water-soluble copper-ammonia complex. Another effective method is to wash the organic layer with a 10-15% aqueous solution of copper sulfate, which forms a complex with pyridine-containing compounds and can help extract copper residues.[4][5]

Troubleshooting Suzuki Coupling Reactions

Q6: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

A6: Low yields in Suzuki couplings with chloropyridines can be attributed to several factors:

  • Catalyst and Ligand Inactivity: The carbon-chlorine bond is strong, making the oxidative addition step difficult. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6]

  • Ineffective Base: The base is crucial for activating the boronic acid. The choice of base can significantly impact the yield. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1]

  • Reaction Temperature: Higher temperatures (80-120 °C) may be required to overcome the activation energy for the C-Cl bond cleavage.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[6]

Q7: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A7: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1] To reduce homocoupling, ensure the reaction is thoroughly degassed. Using a Pd(0) source or an efficient precatalyst system can also help.[1] In some cases, adjusting the stoichiometry of the reactants or the reaction temperature can minimize this side product.

Q8: I am seeing protodeboronation of my boronic acid. What can I do to prevent this?

A8: Protodeboronation is the cleavage of the C-B bond by a proton source, often from water or acidic impurities. Using anhydrous solvents and reagents, and employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]

Troubleshooting Sonogashira Coupling Reactions

Q9: My Sonogashira coupling reaction is not going to completion, and I am recovering my starting material. What should I try?

A9: Incomplete conversion in Sonogashira reactions can be due to several factors:

  • Catalyst Deactivation: Ensure your palladium and copper catalysts are active.

  • Insufficient Base: The base is required to deprotonate the terminal alkyne. An amine base like triethylamine or diisopropylamine is commonly used and often serves as the solvent or co-solvent.

  • Low Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating.[7]

  • Oxygen: The reaction should be performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]

Q10: I am getting a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I avoid this?

A10: Glaser coupling is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen and the copper co-catalyst.[8] To minimize this:

  • Thoroughly Degas: Ensure all solvents and reagents are free of oxygen.

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require more forcing conditions (e.g., higher temperatures, different ligands), it eliminates the primary catalyst for homocoupling.[9]

  • Use of a Co-solvent: Using a co-solvent with the amine base can sometimes reduce the rate of homocoupling.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for reactions analogous to those with this compound.

Table 1: Suzuki Coupling of 2-Bromonicotinaldehyde with Aryl Boronic Acids [10]

Aryl Boronic AcidProductYield (%)
3-Bromophenyl boronic acid2-(3-bromophenyl)nicotinaldehyde78
(4-(tert-butyl)-[1,1'-biphenyl]-4-yl)boronic acid2-(4-(tert-butyl)-[1,1'-biphenyl]-4-yl)nicotinaldehyde80

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄, dioxane/water (4:2), 80-95 °C.

Experimental Protocols

General Protocol for Suzuki Coupling of a Halonicotinaldehyde

This protocol is adapted from the Suzuki coupling of 2-bromonicotinaldehyde and can serve as a starting point for reactions with this compound.[10]

  • Reaction Setup: To a pressure tube, add the halonicotinaldehyde (1.0 eq.), the aryl boronic acid (1.5-2.0 eq.), potassium phosphate (K₃PO₄) (2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture with stirring at a temperature between 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[11]

General Protocol for Sonogashira Coupling of an Aryl Halide

This is a general procedure that can be adapted for the Sonogashira coupling of this compound.[12]

  • Reaction Setup: To a dry flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) iodide (CuI, 0.01-0.05 eq.).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, monitoring by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate). Filter the mixture through a pad of Celite® to remove solid precipitates, washing the pad with the organic solvent.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A 1. Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Alkyne) - Catalyst(s) and Base B 2. Add Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Cool and Dilute with Organic Solvent C->D E 5. Aqueous Wash (e.g., Water, Brine, NH4Cl) D->E F 6. Separate Organic Layer E->F G 7. Dry Organic Layer (e.g., Na2SO4) F->G H 8. Filter and Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for coupling reactions of this compound.

Troubleshooting Logic for Low Yield in Suzuki Coupling

suzuki_troubleshooting Start Low or No Yield A Is Starting Material Unreacted? Start->A B Complex Mixture of Byproducts? Start->B C Increase Temperature A->C Yes D Switch to More Active Catalyst/ Ligand System (e.g., Buchwald) A->D Yes E Screen Different Bases (e.g., K3PO4, Cs2CO3) B->E Yes F Lower Reaction Temperature B->F Yes G Check for Protodeboronation (Use Boronic Ester) B->G Yes H Check for Homocoupling (Ensure Thorough Degassing) B->H Yes

Caption: Troubleshooting decision tree for low yield in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-iodonicotinaldehyde and 2-Bromo-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount for the efficient construction of complex molecular architectures. Dihalogenated pyridines, such as 2-chloro-4-iodonicotinaldehyde and 2-bromo-4-iodonicotinaldehyde, are valuable intermediates, offering multiple sites for functionalization. This guide provides an objective comparison of the reactivity of these two compounds in key cross-coupling and nucleophilic substitution reactions, supported by established chemical principles and extrapolated experimental data, to inform strategic decisions in synthetic route development.

Executive Summary

The primary determinant of reactivity in both this compound and 2-bromo-4-iodonicotinaldehyde for palladium-catalyzed cross-coupling reactions is the carbon-iodine (C-I) bond at the 4-position. The established reactivity trend for halogens in such reactions is I > Br > Cl, making the C-I bond significantly more susceptible to oxidative addition to a palladium(0) catalyst. Consequently, selective functionalization at the 4-position can be achieved with high efficiency for both substrates.

A subtle but notable difference arises from the electronic influence of the halogen at the 2-position. Chlorine, being more electronegative than bromine, renders the pyridine ring in this compound more electron-deficient. This can lead to a slight enhancement in the rate of oxidative addition at the C-I bond. However, for most synthetic applications, the reactivity at the 4-iodo position is high and comparable for both molecules.

In contrast, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is reversed, with the carbon-chlorine (C-Cl) bond being more reactive than the carbon-bromine (C-Br) bond.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in these molecules allows for selective C-C and C-N bond formation at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For both this compound and 2-bromo-4-iodonicotinaldehyde, this reaction is expected to proceed selectively at the C-I bond.

Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound2-Bromo-4-iodonicotinaldehydeRationale
Relative Reactivity HighHighThe C-I bond is the most reactive site for oxidative addition in palladium-catalyzed couplings. The higher electronegativity of chlorine may slightly increase the reaction rate.
Typical Reaction Temp. 60-90 °C70-100 °CHigh reactivity of the C-I bond allows for milder conditions compared to coupling at a C-Br or C-Cl bond.
Expected Yield Very Good to ExcellentVery Good to ExcellentSelective coupling at the 4-position is highly favored, leading to high yields of the mono-coupled product.
Selectivity (C-4 vs. C-2) ExcellentExcellentThe significant difference in reactivity between the C-I and C-Cl/C-Br bonds ensures high regioselectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

A flask is charged with the 2-halo-4-iodonicotinaldehyde (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent system, such as dioxane/water or toluene/water, is added. The mixture is heated with vigorous stirring, and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki_Coupling cluster_chloro This compound cluster_bromo 2-Bromo-4-iodonicotinaldehyde Chloro_Reactant This compound Chloro_Product 4-Aryl-2-chloronicotinaldehyde Chloro_Reactant->Chloro_Product ArB(OH)₂, Pd Catalyst, Base Bromo_Reactant 2-Bromo-4-iodonicotinaldehyde Bromo_Product 4-Aryl-2-bromonicotinaldehyde Bromo_Reactant->Bromo_Product ArB(OH)₂, Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling at the C-4 position.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the reaction will preferentially occur at the C-I bond.[1]

Comparative Performance in Sonogashira Coupling

FeatureThis compound2-Bromo-4-iodonicotinaldehydeRationale
Relative Reactivity HighHighThe C-I bond is the most reactive site. The chloro-substituted pyridine ring is more electron-deficient, which can slightly accelerate the oxidative addition step.
Typical Reaction Temp. Room Temp. to 60 °CRoom Temp. to 70 °CThe high reactivity of the C-I bond allows for mild reaction conditions.
Expected Yield Very Good to ExcellentVery Good to ExcellentHigh yields are expected for the mono-alkynylated product at the 4-position.
Selectivity (C-4 vs. C-2) ExcellentExcellentThe difference in C-X bond reactivity ensures high selectivity.[2]

Experimental Protocol: Sonogashira Coupling

To a dry flask under an inert atmosphere, the 2-halo-4-iodonicotinaldehyde (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) are added.[1] An anhydrous, degassed solvent such as THF or DMF is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine). The terminal alkyne (1.1-1.2 equiv.) is then added, and the reaction is stirred at the appropriate temperature. Progress is monitored by TLC or LC-MS. Work-up involves dilution with an organic solvent, washing with aqueous solutions, drying, and purification by column chromatography.[3]

Sonogashira_Coupling cluster_chloro This compound cluster_bromo 2-Bromo-4-iodonicotinaldehyde Chloro_Reactant This compound Chloro_Product 4-Alkynyl-2-chloronicotinaldehyde Chloro_Reactant->Chloro_Product Terminal Alkyne, Pd/Cu Catalyst, Base Bromo_Reactant 2-Bromo-4-iodonicotinaldehyde Bromo_Product 4-Alkynyl-2-bromonicotinaldehyde Bromo_Reactant->Bromo_Product Terminal Alkyne, Pd/Cu Catalyst, Base

Caption: Sonogashira coupling at the C-4 position.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of aryl amines. Again, the C-I bond is the preferred site for this transformation.

Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound2-Bromo-4-iodonicotinaldehydeRationale
Relative Reactivity HighHighThe C-I bond readily undergoes oxidative addition. The electron-withdrawing nature of the chloro-substituent may slightly enhance reactivity.
Typical Reaction Temp. 80-110 °C80-110 °CTypical temperatures for Buchwald-Hartwig amination of aryl iodides.
Expected Yield Good to ExcellentGood to ExcellentHigh yields of the 4-amino-substituted product are anticipated.
Selectivity (C-4 vs. C-2) ExcellentExcellentHigh selectivity is expected due to the preferential reaction at the C-I bond.

Experimental Protocol: Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃). The 2-halo-4-iodonicotinaldehyde (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) are added, followed by a dry, degassed solvent such as toluene or dioxane. The reaction is heated, and its progress is monitored. After completion, the reaction is cooled, and an aqueous work-up is performed. The product is then isolated and purified, typically by column chromatography.

Buchwald_Hartwig_Amination cluster_chloro This compound cluster_bromo 2-Bromo-4-iodonicotinaldehyde Chloro_Reactant This compound Chloro_Product 4-Amino-2-chloronicotinaldehyde Chloro_Reactant->Chloro_Product Amine, Pd Catalyst, Ligand, Base Bromo_Reactant 2-Bromo-4-iodonicotinaldehyde Bromo_Product 4-Amino-2-bromonicotinaldehyde Bromo_Reactant->Bromo_Product Amine, Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity of halogens in SNAr reactions is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The established reactivity order is F > Cl > Br > I.[4] This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by a more electron-withdrawing halogen.[4]

Therefore, in a direct competition, the C-Cl bond at the 2-position of this compound would be more reactive towards nucleophilic attack than the C-Br bond of 2-bromo-4-iodonicotinaldehyde, assuming the reaction is directed at the 2-position. The electron-withdrawing aldehyde group at the 3-position and the nitrogen atom in the pyridine ring activate the ring for nucleophilic attack, particularly at the 2- and 4-positions.

Comparative Performance in Nucleophilic Aromatic Substitution (at C-2)

FeatureThis compound2-Bromo-4-iodonicotinaldehydeRationale
Relative Reactivity HigherLowerThe more electronegative chlorine atom makes the C-2 position more electrophilic and better stabilizes the negative charge in the Meisenheimer intermediate.
Typical Reaction Temp. Varies with nucleophileGenerally higher than for the chloro-analogueHarsher conditions may be needed to achieve similar reaction rates as the chloro-substituted compound.
Expected Yield GoodModerate to GoodYields are highly dependent on the nucleophile and reaction conditions.
Selectivity (C-2 vs. C-4) Dependent on conditionsDependent on conditionsWhile the C-Cl bond is electronically favored for attack, the C-I bond is a better leaving group, which can influence the overall outcome. Careful control of conditions is necessary to achieve selectivity.

Experimental Protocol: Nucleophilic Aromatic Substitution

The 2-halo-4-iodonicotinaldehyde is dissolved in a suitable solvent (e.g., DMSO, DMF, or THF). The nucleophile (e.g., an alkoxide, amine, or thiol) is added, often in the presence of a base to deprotonate the nucleophile if necessary. The reaction mixture is stirred, and heating may be required. The progress of the reaction is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.

SNAr_Reaction cluster_reactivity Relative Reactivity at C-2 cluster_pathway General SₙAr Pathway at C-2 Chloro This compound Bromo 2-Bromo-4-iodonicotinaldehyde Chloro->Bromo More Reactive Reactant 2-Halo-4-iodonicotinaldehyde Product 2-Nu-4-iodonicotinaldehyde Reactant->Product Nucleophile (Nu⁻)

Caption: Relative SNAr reactivity at the C-2 position.

Conclusion

Both this compound and 2-bromo-4-iodonicotinaldehyde are highly versatile building blocks that allow for selective functionalization.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) , both substrates will react selectively at the 4-position (C-I bond) . This compound may exhibit a slightly faster reaction rate due to the increased electron deficiency of the pyridine ring, but both are expected to give high yields of the mono-functionalized product. The choice between the two for these reactions will likely be dictated by cost and availability.

  • For nucleophilic aromatic substitution reactions , the reactivity is reversed. The C-Cl bond of this compound is more susceptible to nucleophilic attack than the C-Br bond of its counterpart. This allows for selective functionalization at the 2-position, with the chloro-derivative being the more reactive substrate.

A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes, enabling researchers to efficiently access a diverse range of substituted nicotinaldehyde derivatives for applications in drug discovery and materials science.

References

Comparative Yield Analysis: Synthetic Routes to Quinolines from 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prospective synthetic strategies for the synthesis of quinoline derivatives starting from 2-Chloro-4-iodonicotinaldehyde. Due to a lack of direct literature precedents for this specific starting material, this document outlines two plausible, multi-step synthetic pathways. The performance of each route is evaluated based on typical yields reported for analogous reactions in peer-reviewed literature. This guide is intended to serve as a foundational resource for the rational design and execution of experimental work in this area.

Comparative Overview of Proposed Synthetic Pathways

The following table summarizes the key steps, reaction conditions, and projected yields for two distinct synthetic routes to quinoline derivatives from this compound. The overall yield for each pathway is estimated based on the product of the yields of the individual steps.

Pathway Step 1: Reaction Type Step 1: Reagents & Conditions Step 1: Analogous Yield Step 2: Reaction Type Step 2: Reagents & Conditions Step 2: Analogous Yield Estimated Overall Yield
1: Amination-Friedländer Buchwald-Hartwig AminationPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Amine (e.g., Benzylamine), Toluene, 100 °C70-90%Friedländer AnnulationKetone (e.g., Acetophenone), Acid or Base catalyst (e.g., p-TsOH or KOH), EtOH, Reflux60-85%42-77%
2: Sonogashira-Cyclization Sonogashira CouplingPd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Alkyne (e.g., Phenylacetylene), Base (e.g., Et₃N), THF, rt to 60 °C80-95%Intramolecular Cyclization/ AnnulationAcid or Metal catalyst (e.g., H₂SO₄ or Au(I)/Ag(I)), Solvent (e.g., MeCN), Heat50-70%40-67%

Detailed Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthetic pathways, based on established literature procedures for similar substrates.

Pathway 1: Amination-Friedländer

Step 1: Buchwald-Hartwig Amination of this compound

This procedure is adapted from known methods for the amination of 2-chloropyridines.

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon) three times.

  • Add this compound (1.0 equiv.), the amine (e.g., benzylamine, 1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • The reaction mixture is stirred at the specified temperature (e.g., 100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the 2-amino-4-iodonicotinaldehyde derivative.

Step 2: Friedländer Annulation

This protocol is a general procedure for the Friedländer synthesis of quinolines.[1][2]

  • In a round-bottom flask, dissolve the 2-amino-4-iodonicotinaldehyde derivative (1.0 equiv.) and the ketone (e.g., acetophenone, 1.1 equiv.) in a suitable solvent (e.g., ethanol).

  • Add the acid or base catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv., or potassium hydroxide, 1.2 equiv.).

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Pathway 2: Sonogashira-Cyclization

Step 1: Sonogashira Coupling of this compound

This protocol is based on standard Sonogashira coupling conditions, targeting the more reactive iodo-substituent.

  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • The terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) is added dropwise via syringe.

  • The reaction is stirred at room temperature or heated (e.g., 60 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization/Annulation

The cyclization of the resulting 2-chloro-4-(alkynyl)nicotinaldehyde can be achieved under various conditions, often requiring an acid or metal catalyst to promote the attack of the nitrogen (or a derived enamine) onto the alkyne.

  • The product from the Sonogashira coupling is dissolved in a suitable solvent (e.g., acetonitrile).

  • An acid (e.g., concentrated H₂SO₄) or a metal catalyst (e.g., a gold(I) or silver(I) salt) is added.

  • The mixture is heated and the progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled and carefully quenched (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the desired quinoline derivative.

Visualizing the Synthetic Workflows

The following diagrams illustrate the proposed synthetic pathways.

Pathway 1: Amination-Friedländer start This compound step1 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Amine) start->step1 intermediate 2-Amino-4-iodonicotinaldehyde derivative step1->intermediate step2 Friedländer Annulation (Ketone, Acid/Base catalyst) intermediate->step2 product Substituted Quinoline step2->product Pathway 2: Sonogashira-Cyclization start This compound step1 Sonogashira Coupling (Pd/Cu catalyst, Alkyne, Base) start->step1 intermediate 2-Chloro-4-(alkynyl)nicotinaldehyde step1->intermediate step2 Intramolecular Cyclization (Acid or Metal catalyst) intermediate->step2 product Substituted Quinoline step2->product

References

A Comparative Guide to Alternative Precursors for the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2][3] While highly effective, this classical approach is often constrained by the limited commercial availability, instability, or complex synthesis of the required 2-aminoaryl carbonyl precursors.[4][5][6]

This guide provides a comprehensive comparison of alternative precursor strategies that overcome these limitations, expanding the synthetic utility of the Friedländer reaction. We present objective comparisons supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Alternative Strategies for the 2-Aminoaryl Carbonyl Precursor

To circumvent the challenges associated with 2-aminoaryl aldehydes and ketones, several "masked" or in situ generation strategies have been developed. These methods utilize more stable and accessible starting materials.

  • In Situ Reduction of 2-Nitroaryl Carbonyls: This is one of the most powerful modifications. Readily available 2-nitrobenzaldehydes or 2-nitroaryl ketones are reduced in the same pot to the corresponding amino derivatives, which then immediately undergo the Friedländer cyclization with the active methylene compound present.[5][6] This domino reaction avoids the isolation of the often-unstable amino intermediate.[6]

  • In Situ Oxidation of 2-Aminobenzyl Alcohols: Stable 2-aminobenzyl alcohols can be used as precursors, undergoing an in situ oxidation to generate the reactive 2-aminoaldehyde for the subsequent condensation.[4][6]

  • Pfitzinger and Niementowski Reactions: These named reactions can be considered extensions of the Friedländer synthesis. The Pfitzinger reaction uses isatin or isatic acid, while the Niementowski reaction employs anthranilic acid, leading to the formation of quinoline-4-carboxylic acids and 4-hydroxyquinolines, respectively.[2][5]

Alternative Active Methylene Precursors

The versatility of the Friedländer synthesis can be greatly enhanced by varying the active methylene component beyond simple ketones. The use of more complex methylene compounds allows for the introduction of diverse functional groups into the final quinoline structure. Examples include:

  • β-Ketoesters and β-Diketones: These are widely used to install ester or acyl groups on the quinoline ring.[6][7]

  • β-Ketonitriles and β-Ketosulfones: These precursors introduce synthetically versatile cyano and sulfonyl functionalities.[6]

  • Malononitrile and Derivatives: These highly active methylene compounds are also effective reaction partners.[8][9]

Performance Comparison of Precursor Strategies

The selection of precursors and reaction conditions significantly influences the yield, reaction time, and overall efficiency of the quinoline synthesis. The following table summarizes quantitative data from various reported methodologies.

Precursor 1 (Amino/Nitro Source)Precursor 2 (Active Methylene)Catalyst / ConditionsTime (h)Yield (%)
2-AminobenzaldehydeAcetone10% aq. NaOH / Room Temp12~85% (recrystallized)
2-AminobenzaldehydeEthyl AcetoacetateAcetic Acid (AcOH) / Reflux-~99%
2-NitrobenzaldehydeEthyl AcetoacetateFe / AcOH / 110 °C394%
2-AminobenzophenoneEthyl AcetoacetateZrCl₄ (10 mol%) / EtOH:H₂O / 60 °C2.592%
2-AminobenzaldehydeCyclohexanoneWater / 70 °C / Catalyst-Free397%
2-Aminoaryl Ketoneα-Methylene KetoneNaAuCl₄·2H₂O (2.5 mol%) / EtOH / Room Temp689%
2-AminobenzophenoneAcetylacetoneCopper-based MOF (5 mol%) / Toluene-High
2-AminobenzaldehydeDimedonep-Toluenesulfonic acid / Solvent-Free / 80 °C0.17 (10 min)98%

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Methylquinoline

This protocol details the original base-catalyzed method.[10]

  • Dissolution: In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).

  • Catalysis: Add 10% aqueous sodium hydroxide solution (10 mL) to the mixture and swirl to combine.

  • Reaction: Allow the mixture to stand at room temperature for 12 hours. A crystalline product will separate during this time.

  • Isolation: Collect the crystals via filtration and wash with a small volume of cold 50% aqueous acetone.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-methylquinoline.

Protocol 2: Domino Nitro-Reduction Friedländer Synthesis

This protocol utilizes a more accessible 2-nitro precursor.[6]

  • Setup: To a solution of the 2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in glacial acetic acid (5 mL), add iron powder (4.0 mmol).

  • Reaction: Heat the mixture at 110 °C with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove the iron catalyst, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel.

Protocol 3: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol uses a Lewis acid to promote the reaction.[7]

  • Reagents: In a suitable flask, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and Zirconium(IV) chloride (ZrCl₄, 10 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Reaction: Stir the reaction mixture at 60 °C, monitoring for completion by TLC.

  • Quenching: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualized Pathways and Workflows

Mechanistic Pathways of the Friedländer Synthesis

The reaction can proceed via two primary mechanisms depending on the conditions: an initial aldol condensation or the formation of a Schiff base intermediate.[3][11]

G cluster_start Starting Materials cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base First AminoKetone 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Adduct AminoKetone->Aldol 1a Schiff Schiff Base AminoKetone->Schiff 1b Methylene Active Methylene Compound Methylene->Aldol CyclizedAldol Cyclized Aldol Intermediate Methylene->CyclizedAldol Enone α,β-Unsaturated Carbonyl Aldol->Enone -H₂O Quinoline Quinoline Enone->Quinoline Cyclization -H₂O Schiff->CyclizedAldol Aldol Reaction CyclizedAldol->Quinoline -H₂O G cluster_precursors Alternative Precursors (Stable/Accessible) cluster_intermediates Reactive Intermediates Nitro 2-Nitroaryl Carbonyl AminoKetone 2-Aminoaryl Carbonyl Nitro->AminoKetone In Situ Reduction (e.g., Fe/AcOH) Alcohol 2-Aminobenzyl Alcohol Alcohol->AminoKetone In Situ Oxidation Core Friedländer Cyclization AminoKetone->Core Methylene Active Methylene Cmpd. Methylene->Core Quinoline Quinoline Product Core->Quinoline G cluster_classical Classical Method cluster_domino Domino Nitro-Reduction Method C1 Combine 2-Amino Ketone + Methylene Cmpd. C2 Add Catalyst (Acid/Base) C1->C2 C3 React (e.g., 12h, RT) C2->C3 C4 Isolate & Purify Product C3->C4 D1 Combine 2-Nitro Ketone, Methylene Cmpd., & Reductant (Fe) D2 React (One Pot) (e.g., 3h, 110°C) D1->D2 D3 Filter Catalyst D2->D3 D4 Isolate & Purify Product D3->D4

References

Comparative Analysis of Coupling Products Derived from 2-Chloro-4-iodonicotinaldehyde: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR and mass spectrometry analysis of potential coupling products of 2-Chloro-4-iodonicotinaldehyde. This guide provides a comparative framework using data from analogous compounds to predict and interpret the spectroscopic characteristics of products from various palladium-catalyzed cross-coupling reactions.

Due to the limited availability of specific experimental data for the coupling products of this compound in the public domain, this guide utilizes data from closely related analogous compounds to provide a representative comparison. The reactivity of the C-I bond is significantly higher than that of the C-Cl bond in palladium-catalyzed cross-coupling reactions, ensuring high regioselectivity at the 4-position of the pyridine ring. This principle underpins the comparative data presented herein.

Overview of Coupling Reactions and Expected Products

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the following coupling reactions are of significant interest for generating diverse molecular scaffolds.

Coupling_Reactions_Overview General Coupling Reactions of this compound cluster_reactions Palladium-Catalyzed Coupling at C4-Iodo Position start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) start->Suzuki Pd(PPh3)4, Base Stille Stille Coupling (Ar-SnBu3) start->Stille Pd(PPh3)4, CuI Heck Heck Coupling (Alkene) start->Heck Pd(OAc)2, Base Sonogashira Sonogashira Coupling (Alkyne) start->Sonogashira PdCl2(PPh3)2, CuI, Base Buchwald Buchwald-Hartwig (Amine) start->Buchwald Pd(OAc)2, Ligand, Base prod_suzuki 2-Chloro-4-aryl-nicotinaldehyde Suzuki->prod_suzuki prod_stille 2-Chloro-4-aryl-nicotinaldehyde Stille->prod_stille prod_heck 2-Chloro-4-vinyl-nicotinaldehyde Heck->prod_heck prod_sonogashira 2-Chloro-4-alkynyl-nicotinaldehyde Sonogashira->prod_sonogashira prod_buchwald 2-Chloro-4-amino-nicotinaldehyde Buchwald->prod_buchwald

Fig. 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for the coupling products based on analogous compounds found in the literature.

Table 1: Comparative ¹H NMR Data (δ, ppm) of Analogous Coupling Products
ProtonSuzuki Product (Analog)¹Stille Product (Analog)²Heck Product (Analog)³Sonogashira Product (Analog)⁴Buchwald-Hartwig Product (Analog)⁵
Aldehyde (-CHO)~10.1~10.0~9.9~10.2~9.8
Pyridine H-5~7.8~7.7~7.6~7.9~7.5
Pyridine H-6~8.9~8.8~8.7~9.0~8.5
New C-C/C-N GroupAryl-H: ~7.3-7.8Aryl-H: ~7.2-7.7Vinyl-H: ~6.0-7.5-Arylamino-NH: ~8.5, Aryl-H: ~7.0-7.6

¹Data based on Suzuki coupling of 2-bromo-nicotinaldehyde with arylboronic acids. ²Expected shifts based on general aromatic coupling products. ³Expected shifts for vinyl-substituted pyridines. ⁴Data based on Sonogashira coupling of 3-iodopyridine derivatives. ⁵Data based on Buchwald-Hartwig amination of 2-chloropyridines.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Analogous Coupling Products
CarbonSuzuki Product (Analog)¹Stille Product (Analog)²Heck Product (Analog)³Sonogashira Product (Analog)⁴Buchwald-Hartwig Product (Analog)⁵
Aldehyde (C=O)~192~191~193~190~189
Pyridine C-2~163~162~161~160~158
Pyridine C-3~135~136~134~137~132
Pyridine C-4~154~153~145~120~150
Pyridine C-5~124~125~122~128~118
Pyridine C-6~137~138~136~140~135
New C-C/C-N GroupAryl-C: ~125-140Aryl-C: ~125-140Vinyl-C: ~115-140Alkyne-C: ~80-95Aryl-C: ~115-145

¹Data based on Suzuki coupling of 2-bromo-nicotinaldehyde with arylboronic acids. ²Expected shifts based on general aromatic coupling products. ³Expected shifts for vinyl-substituted pyridines. ⁴Data based on Sonogashira coupling of iodopyridine derivatives. ⁵Data based on Buchwald-Hartwig amination of 2-chloropyridines.

Table 3: Comparative Mass Spectrometry Data (m/z) of Analogous Coupling Products
Coupling ReactionCoupling Partner ExampleExpected [M+H]⁺Key Fragmentation Pattern
SuzukiPhenylboronic acid218.04Loss of -CHO, -Cl, pyridine ring fragmentation
StillePhenylstannane218.04Loss of -CHO, -Cl, pyridine ring fragmentation
HeckStyrene244.06Loss of -CHO, -Cl, retro-Diels-Alder
SonogashiraPhenylacetylene242.04Loss of -CHO, -Cl, alkyne fragmentation
Buchwald-HartwigAniline233.06Loss of -CHO, -Cl, amine fragmentation

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed coupling reactions of this compound and subsequent analysis. These should be adapted and optimized for specific substrates and conditions.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.), and the palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Degassed solvents (e.g., a mixture of 1,4-dioxane and water) are added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for NMR and Mass Spectrometry Analysis

NMR Spectroscopy:

  • A 5-10 mg sample of the purified product is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

  • Data is processed using appropriate software to perform Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (ESI):

  • A dilute solution of the purified product (approximately 10-100 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

  • The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer.

  • Mass spectra are acquired in positive ion mode over a relevant m/z range.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion [M+H]⁺ to observe characteristic fragmentation patterns.

Experimental and Analytical Workflow

The overall process from the coupling reaction to the final characterization of the product can be visualized as follows:

Experimental_Workflow Reactants This compound + Coupling Partner Reaction Palladium-Catalyzed Cross-Coupling Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Coupling Product Purification->Product NMR NMR Analysis (1H, 13C) Product->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Product->MS Characterization Structural Confirmation NMR->Characterization MS->Characterization

Fig. 2: General workflow for the synthesis and analysis of coupling products.

Conclusion

This guide provides a comparative framework for the NMR and mass spectrometry analysis of various coupling products derived from this compound. While specific experimental data for the target molecule is scarce, the presented data from analogous compounds offers valuable insights for predicting and interpreting the spectroscopic features of the expected products. Researchers are encouraged to use this guide as a starting point for their synthetic and analytical endeavors, with the understanding that optimization of reaction conditions and careful spectroscopic analysis are crucial for unambiguous structural elucidation.

Comparative Guide to Purity Validation of 2-Chloro-4-iodonicotinaldehyde for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Chloro-4-iodonicotinaldehyde purity, a critical starting material in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product.[1] This document outlines key analytical techniques, presents comparative data from hypothetical batches, and provides detailed experimental protocols to assist researchers in selecting the most appropriate validation strategy.

The Critical Role of Purity in Pharmaceutical Synthesis

The presence of impurities in starting materials like this compound can lead to several undesirable outcomes in drug development:

  • Formation of Toxic Byproducts: Impurities can react in subsequent synthetic steps to form compounds with toxicological profiles.

  • Reduced Yield and Efficacy: The presence of non-reactive or side-reactive species can lower the overall yield and potency of the API.[2]

  • Altered Physicochemical Properties: Impurities can impact the crystal structure, solubility, and stability of the final drug substance.

  • Regulatory Hurdles: Stringent regulatory requirements from bodies like the FDA and EMA mandate thorough characterization and control of impurities in APIs.[1]

This guide will compare the purity of two hypothetical batches of this compound, designated as Batch A and Batch B , against a high-purity reference standard.

Comparison of Analytical Methods for Purity Assessment

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques for this purpose.[3][4]

Data Presentation: Purity and Impurity Profile

The following table summarizes the quantitative data obtained from the analysis of Batch A and Batch B of this compound.

Analytical MethodParameterReference StandardBatch ABatch B
HPLC Purity (Area %)>99.9%99.6%98.8%
Impurity 1 (Area %)<0.01%0.25%0.75%
Impurity 2 (Area %)<0.01%0.10%0.30%
Total Impurities (Area %)<0.1%0.40%1.20%
GC Residual Solvent (Toluene, ppm)<50150450
Residual Solvent (DCM, ppm)<5075200
¹H NMR Molar Purity (qNMR)>99.8%99.5%98.5%
Unidentified ResonancesNoneMinor signalsMultiple minor signals

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Instrumentation: An HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-15 min: 30% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 30% A

    • 22-27 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare solutions of Batch A and Batch B in the same manner as the standard solution.

Gas Chromatography (GC) for Residual Solvent Analysis

Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Split Ratio: 10:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the contents of the NMR tube in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

Data Analysis: The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.

Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Reference_Standard Reference Standard HPLC HPLC Analysis Reference_Standard->HPLC GC GC-HS Analysis Reference_Standard->GC NMR qNMR Analysis Reference_Standard->NMR Batch_A Batch A Batch_A->HPLC Batch_A->GC Batch_A->NMR Batch_B Batch B Batch_B->HPLC Batch_B->GC Batch_B->NMR Purity_Profile Purity & Impurity Profile HPLC->Purity_Profile Residual_Solvents Residual Solvents GC->Residual_Solvents Molar_Purity Molar Purity NMR->Molar_Purity Comparison Comparative Analysis Purity_Profile->Comparison Residual_Solvents->Comparison Molar_Purity->Comparison

Caption: Workflow for the purity validation of this compound batches.

Hypothetical Signaling Pathway Inhibition

This compound is a versatile building block. A hypothetical API synthesized from this starting material could, for instance, be a kinase inhibitor. The following diagram illustrates a simplified signaling pathway and the potential point of intervention for such a drug.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation API API from This compound API->Kinase_A Inhibition

Caption: Hypothetical inhibition of a signaling pathway by an API.

Conclusion and Recommendations

The comparative data clearly indicates that Batch A exhibits a higher purity profile (99.6% by HPLC) with significantly lower levels of impurities and residual solvents compared to Batch B (98.8% by HPLC). The presence of multiple unidentified signals in the ¹H NMR spectrum of Batch B further suggests a less controlled synthesis or purification process.

For pharmaceutical synthesis where high purity is critical, Batch A is the recommended choice. The higher level of impurities in Batch B could potentially lead to downstream complications, including the formation of unwanted side products and challenges in meeting regulatory requirements.

It is crucial for researchers and drug development professionals to implement a robust analytical validation program for all critical starting materials. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a comprehensive understanding of the purity and impurity profile, ensuring the quality and consistency of the final pharmaceutical product.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 2-Chloro-4-iodonicotinaldehyde represents a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the C-4 position. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions involving this substrate, supported by representative experimental data from analogous systems.

Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is paramount. The generally accepted trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl. This inherent reactivity difference is the basis for the selective functionalization of this compound at the C-4 iodo-substituted position. The choice of palladium catalyst, ligands, and reaction conditions can further fine-tune this selectivity and significantly impact reaction efficiency and yield.

Comparative Performance of Palladium Catalysts

While specific comparative studies on this compound are not extensively available, data from the closely related 2-chloro-4-iodopyridine provides valuable insights into expected catalyst performance. The following tables summarize representative data for Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For a reaction between a halo-nicotinaldehyde and an arylboronic acid, the choice of catalyst can influence reaction time and yield.

CatalystLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-1004-1285-95A common and effective Pd(0) catalyst. Can be sensitive to air and moisture.[1]
PdCl₂(dppf)dppfCs₂CO₃DMF9012~88-96A stable Pd(II) precatalyst, often showing broad substrate scope.[2]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008~90-98A highly active catalyst system, often allowing for lower catalyst loading.[2]

Note: The quantitative data presented is based on reactions with the analogous 2-chloro-4-iodopyridine and should be considered representative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF/DMF25-604-1685-95A classic and reliable catalyst system for Sonogashira couplings.
Pd(PPh₃)₄CuIEt₃NTHF2516~85-95Effective at room temperature for reactive substrates.

Note: The quantitative data presented is based on reactions with the analogous 2-chloro-4-iodopyridine and should be considered representative.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of catalyst and ligands is crucial for efficiency.

Due to a lack of direct comparative data for this compound in Heck reactions, a general protocol is provided in the experimental section. Typical catalysts for such transformations include Pd(OAc)₂ with phosphine ligands or palladacycles.[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for the cross-coupling reactions discussed.

General Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Sonogashira Coupling Protocol
  • To a dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Heck Reaction Protocol
  • In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand if required (e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Add a degassed solvent (e.g., DMF).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[3]

Visualizing the Workflow

A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This process highlights the key steps from reagent preparation to product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup heat Heat and Stir for Specified Time setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Extraction monitor->quench Upon Completion dry Dry and Concentrate Organic Phase quench->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The selective functionalization of this compound at the C-4 position is readily achievable using a variety of palladium catalysts. For Suzuki-Miyaura reactions, Pd(OAc)₂/SPhos, PdCl₂(dppf), and Pd(PPh₃)₄ are all viable options, with the choice potentially depending on the specific boronic acid used and desired reaction conditions. For Sonogashira couplings, the PdCl₂(PPh₃)₂/CuI system is a standard and effective choice. While direct comparative data for Heck reactions on this specific substrate is limited, established protocols using catalysts like Pd(OAc)₂ can be adapted. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to develop efficient and selective syntheses of novel nicotinaldehyde derivatives.

References

Comparative Guide to the Kinetic Profile of 2-Chloro-4-iodonicotinaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-4-iodonicotinaldehyde possesses two distinct reactive sites for cross-coupling reactions: a highly reactive carbon-iodine (C-I) bond and a less reactive carbon-chloride (C-Cl) bond. This inherent difference in reactivity allows for selective functionalization, a crucial aspect in the synthesis of complex molecules in medicinal chemistry and materials science. Kinetic studies of analogous compounds consistently demonstrate that the rate of reaction at the C-I bond is significantly faster than at the C-Cl bond across various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. This selectivity is primarily governed by the bond dissociation energies (C-I < C-Br < C-Cl) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Comparative Kinetic Data for Analogous Systems

The following tables summarize kinetic data and reactivity trends observed for compounds structurally related to this compound. This information serves as a valuable proxy for predicting its behavior in cross-coupling reactions.

Table 1: Relative Reactivity of Aryl Halides in Sonogashira Coupling

Aryl Halide TypeRelative ReactivityTypical Reaction Conditions
Aryl IodideVery HighRoom temperature to mild heating[1]
Aryl BromideHighMild to moderate heating[1]
Aryl ChlorideLowElevated temperatures, specialized catalysts[1]

Table 2: Relative Rates of Oxidative Addition to Palladium(0) for Substituted Halopyridines

SubstrateRelative ΔG‡ (kcal/mol)Interpretation
2-IodopyridineLowerFaster oxidative addition
2-BromopyridineIntermediateModerate oxidative addition
2-ChloropyridineHigherSlower oxidative addition
4-IodopyridineLowerFaster oxidative addition
4-BromopyridineIntermediateModerate oxidative addition
4-ChloropyridineHigherSlower oxidative addition

Note: This table is a qualitative representation based on general trends. Actual values can vary with specific ligands and reaction conditions.

Table 3: Kinetic Data for the Heck Reaction of p-Bromobenzaldehyde with Butyl Acrylate

ParameterValueConditions
Reaction Order in p-Bromobenzaldehyde~1Palladacycle catalyst[2]
Reaction Order in Butyl Acrylate~0Palladacycle catalyst[2]
Reaction Order in CatalystNon-first-orderPalladacycle catalyst[2]

This data for a halo-aromatic aldehyde suggests that the oxidative addition of the aryl halide is a key step in the rate-determining part of the catalytic cycle.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is paramount for understanding and optimizing cross-coupling reactions. Below are detailed methodologies for monitoring the kinetics of Suzuki-Miyaura, Heck, and Sonogashira reactions.

Protocol 1: In-Situ IR Spectroscopy for Kinetic Monitoring of a Heck Coupling Reaction

This protocol is adapted from a study on the Heck reaction of p-bromobenzaldehyde.[2]

1. Materials and Equipment:

  • ReactIR™ or similar in-situ IR spectrometer with a probe

  • Jacketed glass reactor with temperature control

  • Magnetic stirrer and stir bar

  • Syringes for reagent addition

  • Anhydrous solvent (e.g., DMF or DMA)

  • This compound

  • Alkene coupling partner (e.g., butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Et₃N)

  • Internal standard (if using for quantification)

2. Procedure:

  • Assemble the reaction setup, ensuring the IR probe is correctly positioned in the reactor.

  • Charge the reactor with this compound, the alkene, the base, and the solvent.

  • Heat the mixture to the desired reaction temperature and begin stirring.

  • Collect a background IR spectrum once the temperature has stabilized.

  • Initiate the reaction by adding the palladium catalyst and ligand solution via syringe.

  • Immediately begin collecting IR spectra at regular time intervals (e.g., every 30 seconds).

  • Monitor the reaction progress by observing the decrease in the peak corresponding to a characteristic vibration of the starting material (e.g., C-I stretch) and the increase in a peak corresponding to the product.

  • Continue data collection until the reaction is complete.

  • Analyze the collected data to determine the reaction rate and order with respect to each reactant.

Protocol 2: Gas Chromatography (GC) for Kinetic Monitoring of a Suzuki-Miyaura Coupling

1. Materials and Equipment:

  • Gas chromatograph with a flame ionization detector (FID)

  • Autosampler

  • Reaction vials with septa

  • Heating block or oil bath

  • Magnetic stirrer and stir bars

  • Syringes for sampling

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • This compound

  • Boronic acid or ester coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., dodecane)

2. Procedure:

  • Prepare a stock solution of the internal standard in the reaction solvent.

  • In a reaction vial, combine this compound, the boronic acid, the base, and the solvent containing the internal standard.

  • Heat the mixture to the desired reaction temperature with stirring.

  • At time t=0, add the palladium catalyst to initiate the reaction.

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., cold diethyl ether and water).

  • Analyze the quenched sample by GC-FID to determine the concentration of the starting material and product relative to the internal standard.

  • Continue sampling until the reaction has reached completion.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L_n) OA->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ PdII_R R-Pd(II)-R'(L_n) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G start Start: Prepare Reaction Mixture (Aryl Halide, Alkene, Base, Solvent) heat Heat to Desired Temperature start->heat inject Inject Catalyst Solution heat->inject monitor Monitor Reaction Progress (e.g., GC, HPLC, in-situ IR) inject->monitor quench Quench Aliquots at Time Intervals monitor->quench Sampling analyze Analyze Samples quench->analyze data Plot Concentration vs. Time analyze->data end Determine Rate Law and Constants data->end

Caption: Experimental workflow for a typical kinetic study of a cross-coupling reaction.

Conclusion

The dual halide substitution in this compound presents a compelling platform for selective and sequential cross-coupling reactions. Based on established kinetic trends, the carbon-iodine bond is expected to exhibit significantly higher reactivity than the carbon-chloride bond. This allows for the initial functionalization at the 4-position under milder conditions, followed by a subsequent coupling at the 2-position under more forcing conditions. This comparative guide, leveraging data from analogous systems, provides a foundational understanding for researchers to design and optimize synthetic strategies involving this versatile building block. Further empirical kinetic studies on this compound are warranted to provide precise quantitative data and further refine these predictions.

References

Navigating Regioselectivity in Palladium-Catalyzed Cross-Coupling of Di-halogenated Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of di-halogenated pyridines is a critical step in the synthesis of novel pharmaceuticals and functional materials. The ability to control which halogen atom participates in a cross-coupling reaction is paramount for efficient and predictable synthesis. This guide provides a comparative analysis of the regioselectivity observed in common palladium-catalyzed coupling reactions with various di-halogenated pyridines, supported by experimental data and detailed protocols.

The regiochemical outcome of these reactions is a delicate interplay of electronic effects inherent to the pyridine ring, steric hindrance, the nature of the catalyst and ligands, and the specific reaction conditions employed. Understanding these factors allows for the rational design of synthetic routes to achieve the desired isomer.

Factors Influencing Regioselectivity

The regioselectivity of cross-coupling reactions on di-halogenated pyridines is primarily governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. Several factors influence this key step:

  • Electronic Effects: The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, facilitates oxidative addition. The nitrogen atom's electron-withdrawing effect is most pronounced at the alpha (C2/C6) and gamma (C4) positions.

  • Steric Hindrance: Bulky substituents on the pyridine ring or sterically demanding ligands on the palladium catalyst can direct the coupling to the less hindered position.

  • Ligand Effects: The choice of ligand is crucial. Sterically bulky ligands, such as N-heterocyclic carbenes (NHCs), can override the intrinsic electronic preferences of the substrate, enabling reactions at otherwise less reactive sites.[1][2]

  • Reaction Conditions: Parameters such as solvent, base, and temperature can significantly impact the regioselectivity of the coupling reaction.

G cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselective Product Regioselective Product Electronic Effects->Regioselective Product Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Product Ligand Effects Ligand Effects Ligand Effects->Regioselective Product Reaction Conditions Reaction Conditions Reaction Conditions->Regioselective Product Di-halogenated Pyridine Di-halogenated Pyridine Di-halogenated Pyridine->Regioselective Product Pd-Catalyzed Coupling

Caption: Key factors influencing the regioselectivity of coupling reactions.

Comparison of Regioselectivity in Common Coupling Reactions

The following tables summarize the observed regioselectivity for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions with common di-halogenated pyridine isomers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. With di-halogenated pyridines, the regioselectivity is highly dependent on the substitution pattern and the catalytic system.

Di-halogenated PyridineMajor Product (Position of Coupling)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Regioisomeric Ratio
2,4-DichloropyridineC4Pd(OAc)₂ / IPrK₃PO₄TolueneRT85>20:1
2,4-DichloropyridineC4Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10092>20:1
2,5-DichloropyridineC5Ligand-free (Jeffery conditions)Na₂CO₃H₂O/DMF10075>20:1
2,6-DibromopyridineC2 (Mono-arylation)Pd(OAc)₂ / IPrK₂CO₃H₂O/ACNRT95N/A
3,5-DichloropyridineC3/C5 (Di-arylation)Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10088N/A
Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is a powerful alternative, especially for the introduction of alkyl and heteroaryl groups that can be challenging in Suzuki reactions.[2]

Di-halogenated PyridineMajor Product (Position of Coupling)Catalyst/LigandSolventTemp (°C)Yield (%)Regioisomeric Ratio
2,4-DichloropyridineC4Pd(OAc)₂ / IPrTHFRT78>20:1
2,4-DichloropyridineC4 (with alkylzinc)Pd(OAc)₂ / IPrTHFRT82>20:1
2,5-DihalopyridineC2Pd(PPh₃)₄THF6085Selective
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. The regioselectivity in di-halogenated pyridines can be controlled to favor amination at specific positions.

Di-halogenated PyridineMajor Product (Position of Coupling)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Regioisomeric Ratio
2,4-DichloropyrimidineC4Pd₂(dba)₃ / BINAPNaOtBuToluene8090Highly Selective
4,6-DichloronicotinonitrileC6Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane9075Highly Selective
2,4-DichloropyridineC2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11060>95:5

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for achieving high regioselectivity in common coupling reactions.

General Experimental Workflow

G A Reactant Preparation (Di-halogenated Pyridine, Coupling Partner) B Inert Atmosphere (Nitrogen or Argon) A->B C Solvent & Base Addition B->C D Catalyst & Ligand Addition C->D E Reaction Heating & Stirring D->E F Reaction Quenching E->F G Extraction & Purification F->G H Product Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from studies demonstrating high C4-selectivity using a sterically hindered NHC ligand.

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 2,4-dichloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and IPr·HCl (4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C4-Selective Negishi Coupling of 2,4-Dichloropyridine

This procedure allows for the introduction of various groups at the C4 position with high selectivity.[2]

Materials:

  • 2,4-Dichloropyridine

  • Organozinc reagent (e.g., Aryl-, heteroaryl-, or alkylzinc halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and IPr·HCl (4 mol%) in anhydrous THF.

  • Add 2,4-dichloropyridine (1.0 equiv) to the catalyst mixture.

  • Slowly add the organozinc reagent (1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: C4-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine

This protocol is based on established methods for the selective amination of di-halopyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv) under an argon atmosphere.

  • Add anhydrous toluene, followed by 2,4-dichloropyrimidine (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Conclusion

The regioselective functionalization of di-halogenated pyridines via palladium-catalyzed cross-coupling reactions is a powerful tool in modern organic synthesis. While inherent electronic factors often dictate a preferred site of reaction, the careful selection of ligands, particularly sterically demanding NHC ligands, can effectively override these preferences and provide access to a wider range of isomers. The data and protocols presented in this guide offer a starting point for researchers to rationally design and execute selective cross-coupling reactions on these important heterocyclic scaffolds. Further exploration of ligand effects and reaction optimization will continue to expand the synthetic chemist's toolbox for the precise modification of pyridines.

References

yield comparison between microwave-assisted and conventional heating for reactions of 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions for the synthesis of key intermediates is paramount. This guide provides a comparative analysis of microwave-assisted and conventional heating methods for the synthesis of 2-Chloro-4-iodonicotinaldehyde, a potentially valuable building block in medicinal chemistry. The data presented is based on analogous Sandmeyer reactions, a plausible synthetic route to this molecule.

The Sandmeyer reaction is a versatile method for the introduction of halides to an aromatic ring starting from an amino precursor.[1][2][3] This process involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement of the diazonium group.[4][5] While effective, traditional protocols often require lengthy reaction times and can lead to the formation of byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical transformations, often resulting in higher yields and shorter reaction times compared to conventional heating methods.[6]

Comparative Analysis of Reaction Parameters

The following table summarizes the key differences in reaction parameters and outcomes between microwave-assisted and conventional heating methods for a representative Sandmeyer reaction to produce an aryl chloride from an aryl diazonium salt, analogous to the synthesis of this compound.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 30 minutes1 - 4 hours
Typical Yield 85 - 95%70 - 85%
Temperature 80 - 120 °C60 - 100 °C
Pressure Elevated (in a sealed vessel)Atmospheric
Heating Mechanism Direct dielectric heatingConduction and convection

Experimental Protocols

Below are detailed experimental protocols for the synthesis of an aryl chloride from an aryl diazonium salt using both microwave-assisted and conventional heating methods. These protocols are based on established procedures for Sandmeyer reactions and are presented as a model for the synthesis of this compound.[1][7]

Starting Material Preparation: Diazonium Salt Formation

A solution of the corresponding aromatic amine (e.g., 2-amino-4-iodonicotinaldehyde) in an appropriate acidic medium (e.g., aqueous HCl) is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to generate the aryl diazonium salt in situ.

Microwave-Assisted Sandmeyer Reaction
  • To a microwave process vial equipped with a magnetic stir bar, add a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Carefully add the freshly prepared cold diazonium salt solution to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes). The reaction progress can be monitored by TLC or LC-MS.[1]

  • After completion, the vial is cooled to a safe temperature before opening.

  • The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Conventional Heating Sandmeyer Reaction
  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the freshly prepared cold diazonium salt solution to the flask with vigorous stirring.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 80 °C) and maintain for the required duration (e.g., 2 hours), monitoring the reaction by TLC or LC-MS.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up the reaction mixture as described in the microwave protocol (quenching, extraction, washing, drying, and concentration).

  • Purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the two heating methods for the synthesis of this compound via a Sandmeyer reaction.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_methods Heating Method Comparison cluster_analysis Analysis and Purification cluster_comparison Final Comparison start 2-Amino-4-iodonicotinaldehyde diazotization Diazonium Salt Formation (in situ) start->diazotization mw Microwave-Assisted Sandmeyer Reaction diazotization->mw Shorter Time Higher Temp conv Conventional Heating Sandmeyer Reaction diazotization->conv Longer Time Lower Temp workup Work-up & Purification mw->workup conv->workup product_mw Product Yield & Purity (MW) workup->product_mw product_conv Product Yield & Purity (Conv.) workup->product_conv comparison Compare Yields & Reaction Times product_mw->comparison product_conv->comparison

Caption: Workflow for comparing microwave-assisted and conventional heating.

References

Unveiling the Purity Landscape: A Comparative Guide to the Characterization of Impurities in Commercial 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial 2-Chloro-4-iodonicotinaldehyde, a key building block in pharmaceutical synthesis. By presenting objective comparisons and supporting experimental data, this document aims to facilitate informed decisions in quality control and process optimization.

Comparison of Analytical Methods for Impurity Profiling

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary methods for a thorough impurity analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Quantitative determination based on the direct proportionality of the NMR signal intensity to the number of atomic nuclei.
Typical Impurities Detected Starting materials, by-products, degradation products, and less volatile organic impurities.[1][2]Volatile organic compounds, residual solvents, and thermally stable impurities.Structural isomers and impurities with distinct proton signals from the main compound.
Advantages High resolution and sensitivity, suitable for a wide range of non-volatile and thermally unstable compounds.[1][2]Excellent for identifying and quantifying volatile and semi-volatile impurities.Provides structural information and absolute quantification without the need for a specific reference standard for each impurity.[2]
Limitations May require derivatization for compounds lacking a UV chromophore. Lower sensitivity for some compounds compared to GC-MS.[1]Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification.

Potential Impurities in Commercial this compound

Based on common synthetic routes for halogenated pyridines, several potential process-related impurities may be present in commercial batches of this compound. These can include starting materials, intermediates, and by-products from side reactions.

Impurity ClassPotential CompoundsRationale
Starting Materials 2-ChloronicotinaldehydeIncomplete iodination reaction.
Isomeric Impurities 2-Chloro-X-iodonicotinaldehyde (where X is not 4)Non-regioselective iodination.[3]
Related Substances 2-Chloro-4-iodonicotinic acidOxidation of the aldehyde functional group.
Residual Solvents Dichloromethane, Acetic Acid, etc.Solvents used during synthesis and purification.[4][5]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable impurity analysis. Below are representative methodologies for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is adapted from established protocols for related halogenated aromatic compounds and is suitable for the quantification of non-volatile impurities.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to create a 0.1 mg/mL solution.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is designed to identify and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (10:1).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of approximately 50 mg/mL.

  • Data Analysis: Identify and quantify residual solvents by comparing their mass spectra and retention times with a library of known solvents.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the analytical process and the context of the target molecule, the following diagrams illustrate the experimental workflow and a potential synthetic pathway.

Experimental_Workflow Experimental Workflow for Impurity Characterization cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Commercial 2-Chloro-4- iodonicotinaldehyde Prep_HPLC Sample Preparation for HPLC Sample->Prep_HPLC Prep_GCMS Sample Preparation for GC-MS Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis Report Comprehensive Purity Report Data_Analysis->Report

Caption: Workflow for the characterization of impurities.

Synthetic_Pathway Potential Synthetic Pathway and Impurity Formation Start 2-Chloronicotinaldehyde (Starting Material) Intermediate Iodination Reaction Start->Intermediate Iodinating Agent Product This compound (Final Product) Intermediate->Product Impurity1 Unreacted Starting Material Intermediate->Impurity1 Incomplete Reaction Impurity2 Isomeric Byproducts Intermediate->Impurity2 Side Reaction Impurity3 Oxidation Product (2-Chloro-4-iodonicotinic acid) Product->Impurity3 Oxidation

Caption: Potential synthesis and impurity formation.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of 2-Chloro-4-iodonicotinaldehyde (CAS RN: 153034-90-3). Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This compound is a halogenated organic aldehyde and must be treated as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A fully buttoned lab coat.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Hazard Summary

The hazard information for this compound is summarized below. This data is essential for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled in accordance with federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Identify this compound as a halogenated organic waste . This is because it contains chlorine and iodine atoms.[5]

  • Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated organic waste.[5][6][7] Do not mix with other waste categories such as acids, bases, or aqueous solutions.[5][6]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[7][8][9] The container must be clearly labeled for halogenated organic waste.

  • Labeling: Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate estimation of the quantity.

    • The date accumulation started.

  • Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[9][10]

    • Store the container in a designated satellite accumulation area, which should be in a well-ventilated location and away from incompatible materials.[7][8]

    • Use secondary containment to prevent spills.[8][10]

  • Requesting Disposal: Once the container is full (do not exceed 90% capacity) or has been stored for the maximum allowable time per institutional policy (e.g., 3 months), contact your EHS department to arrange for a waste pickup.[7][9][10] Do not dispose of this chemical down the drain.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Storage & Pickup A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Select Designated Halogenated Waste Container C->D E Attach Completed Hazardous Waste Label D->E F Add Waste to Container E->F G Keep Container Tightly Sealed F->G H Store in Ventilated Area with Secondary Containment G->H I Request Pickup from EHS (When Full or Time Limit Reached) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4-iodonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical, immediate safety protocols and logistical information for the handling and disposal of 2-Chloro-4-iodonicotinaldehyde. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. Based on available safety data, the primary hazards are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Immediate precautions include working in a well-ventilated area, avoiding the generation of dust, and preventing contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection Area Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splash or prolonged contact, consider double-gloving. Remove and replace gloves immediately if they become contaminated.[2][3]
Eye and Face Protection Safety goggles with side shields or a face shieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[3][4]
Body Protection Laboratory coatA standard lab coat should be worn and kept fastened to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorHandling of this solid should be performed in a certified chemical fume hood. If there is a risk of inhaling dust, a NIOSH-approved N95 respirator or a half-mask respirator with a combination of P100 particulate filters and organic vapor cartridges should be used.[5][6][7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow Diagram

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handling_weigh Weigh Solid in Fume Hood prep_hood->handling_weigh Work inside fume hood handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Surfaces & Glassware handling_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G Diagram 2: Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal collect_solid Solid Waste (e.g., contaminated gloves, paper towels) segregate_container Place in a designated, labeled, leak-proof container for 'Halogenated Organic Waste' collect_solid->segregate_container collect_liquid Liquid Waste (e.g., reaction mixtures, rinsates) collect_liquid->segregate_container storage Store in a cool, dry, well-ventilated area away from incompatible materials segregate_container->storage disposal_pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) storage->disposal_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.